Tert-butyl 3-formylmorpholine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-formylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLHQYMJBRBXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833474-06-9 | |
| Record name | tert-butyl 3-formylmorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (S)-tert-Butyl 3-Formylmorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 3-formylmorpholine-4-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its morpholine scaffold is a privileged structure, frequently incorporated into biologically active molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a reactive aldehyde group and a stereocenter makes it a valuable chiral building block for the synthesis of complex molecular architectures with specific biological targets. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.
Core Properties
The fundamental physicochemical properties of (S)-tert-butyl 3-formylmorpholine-4-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 218594-01-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 215.25 g/mol | |
| IUPAC Name | tert-butyl (3S)-3-formylmorpholine-4-carboxylate | [] |
| Synonyms | (S)-N-Boc-3-morpholinecarbaldehyde, 3-(2-OXO-ETHYL)-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER | [] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| Boiling Point | 330 °C at 760 mmHg | [] |
| Density | 1.088 g/cm³ | [] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Synthesis
A common and effective method for the synthesis of (S)-tert-butyl 3-formylmorpholine-4-carboxylate is the oxidation of its corresponding primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. The Parikh-Doering oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which are compatible with the Boc protecting group.[5]
Experimental Protocol: Parikh-Doering Oxidation
This protocol is a generalized procedure based on the known mechanism and conditions of the Parikh-Doering oxidation.
Materials:
-
(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and the amine base (e.g., Et₃N, 3.0-5.0 eq) in anhydrous DCM.
-
Cool the resulting solution to 0 °C in an ice bath.
-
To the cooled solution, add the sulfur trioxide-pyridine complex (SO₃·py, 2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Add anhydrous DMSO (5.0-10.0 eq) dropwise to the reaction mixture over a period of 20-30 minutes, ensuring the temperature remains at 0 °C.
-
Stir the suspension for an additional 30-60 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into a brine solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-butyl 3-formylmorpholine-4-carboxylate.
Biological Significance and Applications
While specific biological activities for (S)-tert-butyl 3-formylmorpholine-4-carboxylate have not been extensively reported in publicly available literature, the morpholine scaffold is a key component in a wide range of biologically active compounds. Morpholine derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]
This particular compound serves as a valuable chiral intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The aldehyde functionality allows for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and the formation of heterocyclic systems, enabling the introduction of diverse pharmacophores.
Visualizing Synthetic and Biological Pathways
To illustrate the role of (S)-tert-butyl 3-formylmorpholine-4-carboxylate in a broader context, the following diagrams depict its synthesis and a generalized workflow for its application in drug discovery.
Caption: Synthetic pathway for (S)-tert-butyl 3-formylmorpholine-4-carboxylate.
Caption: Role in a typical drug discovery workflow.
References
An In-Depth Technical Guide to N-Boc-3-morpholinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-3-morpholinecarbaldehyde, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document details its chemical structure, physical and chemical properties, a detailed synthesis protocol, and an example of its application in further chemical transformations.
Chemical Structure and Properties
N-Boc-3-morpholinecarbaldehyde, systematically named tert-butyl 3-formylmorpholine-4-carboxylate, is a heterocyclic compound featuring a morpholine ring substituted with a formyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. The presence of the chiral center at the C3 position means the compound can exist as (R) and (S) enantiomers, or as a racemic mixture.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-Boc-3-formylmorpholine, 4-Boc-3-morpholinecarbaldehyde |
| CAS Number | 833474-06-9 (racemic), 218594-01-5 ((S)-enantiomer) |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
Physicochemical Properties:
| Property | Value | Reference |
| Boiling Point | 330 °C at 760 mmHg | [1] |
| Density | 1.088 g/cm³ | [1] |
Synthesis of N-Boc-3-morpholinecarbaldehyde
The most common and efficient method for the synthesis of N-Boc-3-morpholinecarbaldehyde is the oxidation of the corresponding primary alcohol, N-Boc-3-hydroxymethylmorpholine. Several oxidation protocols can be employed, with the Dess-Martin periodinane (DMP) oxidation being a mild and high-yielding choice that avoids the use of heavy metals.
Experimental Protocol: Dess-Martin Periodinane Oxidation
This protocol describes the oxidation of N-Boc-3-hydroxymethylmorpholine to N-Boc-3-morpholinecarbaldehyde using Dess-Martin periodinane.
Materials:
-
N-Boc-3-hydroxymethylmorpholine
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxymethylmorpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask, add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at 0 °C (ice bath).[2][3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-morpholinecarbaldehyde.
Logical Workflow for Synthesis:
Chemical Reactivity and Applications
The aldehyde functionality of N-Boc-3-morpholinecarbaldehyde makes it a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. A prominent application is its use in reductive amination to synthesize substituted amines.
Experimental Protocol: Reductive Amination with Benzylamine
This protocol details the reaction of N-Boc-3-morpholinecarbaldehyde with benzylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride.
Materials:
-
N-Boc-3-morpholinecarbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of N-Boc-3-morpholinecarbaldehyde (1.0 equivalent) and benzylamine (1.0-1.2 equivalents) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M), add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion.[1][4] A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-Boc-3-(benzylaminomethyl)morpholine.
Signaling Pathway Diagram for Reductive Amination:
Spectroscopic Data
Accurate characterization of N-Boc-3-morpholinecarbaldehyde is crucial for its use in synthesis. While a dedicated spectrum is not publicly available, typical ¹H NMR chemical shifts for similar structures are provided below for reference.
Expected ¹H NMR (CDCl₃, 300-400 MHz) Chemical Shifts:
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -CHO | 9.5 - 9.7 | s |
| Morpholine CH adjacent to N and CHO | 4.0 - 4.2 | m |
| Morpholine O-CH₂ and N-CH₂ | 3.4 - 4.0 | m |
| Boc -(CH₃)₃ | ~1.47 | s |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.
Safety Information
-
N-Boc-3-morpholinecarbaldehyde: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Dess-Martin periodinane: Potentially explosive, especially when heated or shocked. Handle with care and avoid grinding.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.
-
Solvents (DCM, DCE): Are volatile and potentially carcinogenic. Handle only in a fume hood.
References
Technical Guide: Tert-butyl 3-formylmorpholine-4-carboxylate
CAS Number: 833474-06-9 Chiral Variants: (S)-tert-Butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5)[1], (R)-tert-Butyl 3-formylmorpholine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-formylmorpholine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's chemical and physical properties, provides established experimental protocols for its synthesis via oxidation of the corresponding alcohol, and discusses its application as a crucial intermediate in the development of complex, biologically active molecules, particularly kinase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Physical Properties
This compound, also known as N-Boc-3-morpholinecarbaldehyde, is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a formyl (aldehyde) group at the 3-position. The Boc group enhances solubility in organic solvents and allows for controlled, sequential reactions, while the aldehyde functionality serves as a versatile handle for a wide range of chemical transformations. These features make it a valuable intermediate for constructing complex molecular architectures.[2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 833474-06-9 (racemate/unspecified) 218594-01-5 ((S)-enantiomer) | [1][3] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3] |
| Molecular Weight | 215.25 g/mol | |
| Appearance | Solid | [3] |
| Purity | Typically ≥95-97% | [3] |
| Storage | Sealed in a dry environment, often at room temperature or refrigerated. For long-term storage, freezer temperatures (-20°C) under an inert atmosphere are recommended. | [4] |
Table 2: Spectroscopic Data (Predicted/Typical)
| Type | Data |
| ¹H NMR (CDCl₃) | The aldehyde proton (CHO) is expected to appear as a singlet or doublet in the δ 9.5-9.8 ppm region. The protons of the tert-butyl group will be a singlet around δ 1.4-1.5 ppm. The morpholine ring protons will exhibit complex multiplets between δ 3.0-4.5 ppm. |
| ¹³C NMR (CDCl₃) | The carbonyl carbon of the aldehyde is expected in the δ 198-202 ppm region. The Boc carbonyl will appear around δ 154-156 ppm, and the quaternary carbon of the Boc group around δ 80-82 ppm. The methyl carbons of the Boc group will be near δ 28 ppm. Morpholine ring carbons are expected between δ 45-70 ppm. |
Note: Specific experimental spectroscopic data is not widely published. The values above are based on typical chemical shifts for similar N-Boc protected heterocyclic aldehydes.
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing this compound is the mild oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This precursor is commercially available in both racemic and enantiomerically pure forms (e.g., (R)- and (S)-isomers with CAS 135065-71-3 and 215917-99-0, respectively).[5]
Mild oxidation methods are crucial to prevent over-oxidation of the resulting aldehyde to a carboxylic acid. Two highly effective and widely used protocols for this transformation are the Dess-Martin Oxidation and the Parikh-Doering Oxidation.
Experimental Protocol 1: Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes under neutral pH and at room temperature.[6] It is known for its high yields, short reaction times, and tolerance of sensitive functional groups, making it ideal for complex intermediates.[7]
Reaction Scheme:
-
Reactant: tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
-
Reagent: Dess-Martin Periodinane (DMP)
-
Solvent: Dichloromethane (DCM)
-
Product: this compound
Detailed Methodology:
-
To a stirred solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in dry dichloromethane (DCM, ~0.1 M), add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.
-
If the starting material is acid-sensitive, sodium bicarbonate (2-3 eq) can be added to the reaction mixture to buffer the acetic acid byproduct.[6]
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Stir the resulting biphasic mixture for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.[8]
Experimental Protocol 2: Parikh-Doering Oxidation
The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex (SO₃·Py) to activate dimethyl sulfoxide (DMSO) for the oxidation of alcohols.[9] This method is operationally simple, can be performed at non-cryogenic temperatures (0 °C to room temperature), and is known for its high functional group tolerance, including Boc-protected amines.[4][10]
Reaction Scheme:
-
Reactant: tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
-
Reagents: Sulfur trioxide pyridine complex (SO₃·Py), Dimethyl sulfoxide (DMSO), Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM)
-
Product: this compound
Detailed Methodology:
-
Dissolve tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and a tertiary amine base like triethylamine (3.0-5.0 eq) in a mixture of dry DCM and dry DMSO (~4:1 ratio).
-
Cool the resulting solution to 0 °C in an ice bath.
-
To this cooled solution, add the sulfur trioxide pyridine complex (SO₃·Py, 1.5-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with 5% citric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired aldehyde.[1][9]
Applications in Drug Discovery and Research
The morpholine heterocycle is a privileged scaffold found in numerous FDA-approved drugs and bioactive compounds.[11] C-functionalized morpholines like this compound are highly valuable intermediates for systematically expanding chemical diversity in drug discovery programs.
This building block is particularly useful in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[12][13] For example, several inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, incorporate a morpholine moiety.[14]
The aldehyde group of this compound can be readily transformed into a variety of other functional groups through reactions such as:
-
Reductive amination: To introduce substituted amine side chains.
-
Wittig reaction: To form alkenes.
-
Grignard/Organolithium addition: To generate secondary alcohols.
-
Oxidation: To form a carboxylic acid.
These transformations allow for the rapid generation of libraries of complex molecules for screening against biological targets.
References
- 1. keyorganics.net [keyorganics.net]
- 2. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 847805-31-6|(S)-tert-Butyl 2-formylmorpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl Morpholine-4-carboxylate | C9H17NO3 | CID 11435389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. m.chem960.com [m.chem960.com]
- 10. rsc.org [rsc.org]
- 11. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of 4-Boc-3-morpholinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, a plausible synthetic route, and expected analytical data for 4-Boc-3-morpholinecarbaldehyde. This compound, featuring a morpholine scaffold with a protected amine and a reactive aldehyde functional group, is a valuable intermediate in medicinal chemistry and drug discovery. The morpholine ring is a privileged structure in many pharmaceuticals due to its favorable pharmacokinetic properties. The Boc-protecting group allows for selective reactions, making this molecule a versatile building block in the synthesis of more complex drug candidates.
Physical and Chemical Properties
Quantitative data for 4-Boc-3-morpholinecarbaldehyde is limited in publicly available literature. The following tables summarize the available information, with some data specific to the (R)-enantiomer.
Table 1: General Properties of 4-Boc-3-morpholinecarbaldehyde
| Property | Value |
| IUPAC Name | tert-butyl 3-formylmorpholine-4-carboxylate |
| Molecular Formula | C₁₀H₁₇NO₄[1] |
| Molecular Weight | 215.25 g/mol [1] |
| CAS Number | 833474-06-9[1] |
Table 2: Physical Properties of (R)-4-Boc-3-morpholinecarbaldehyde
| Property | Value |
| Appearance | White to off-white solid[2] |
| Density | 1.180 g/cm³[2] |
| Flash Point | 141 °C[2] |
| pKa (Predicted) | -3.28 ± 0.40[2] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[2] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Experimental Protocols
Proposed Synthesis of 4-Boc-3-morpholinecarbaldehyde via Swern Oxidation
This protocol is a hypothetical procedure based on well-established chemical transformations.
Materials:
-
(4-Boc-morpholin-3-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Oxidizing Agent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (a dry ice/acetone bath). To this solution, add anhydrous DMSO (2.2 equivalents) dropwise, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.
-
Addition of the Alcohol: Dissolve (4-Boc-morpholin-3-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.
-
Quenching the Reaction: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Boc-3-morpholinecarbaldehyde.
Safety Precautions: The Swern oxidation should be performed in a well-ventilated fume hood as it generates carbon monoxide and dimethyl sulfide, which are toxic and have a strong odor. All reagents should be handled with appropriate personal protective equipment.
Mandatory Visualizations
Caption: Proposed synthetic workflow for 4-Boc-3-morpholinecarbaldehyde.
Expected Analytical Data
While experimental spectra for 4-Boc-3-morpholinecarbaldehyde are not widely published, the following section outlines the expected analytical data based on its structure and general principles of spectroscopy.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the Boc protecting group, and the aldehyde proton.
-
Aldehyde Proton (CHO): A singlet or a doublet with a small coupling constant in the region of δ 9.5-10.0 ppm.
-
Morpholine Ring Protons: A series of multiplets between δ 3.0 and 4.5 ppm. The proton at C3, adjacent to the aldehyde, will be deshielded.
-
Boc Group Protons ((CH₃)₃C): A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.
-
Boc Carbonyl Carbon (C=O): A signal around δ 155 ppm.
-
Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.
-
Morpholine Ring Carbons: Signals in the range of δ 40-70 ppm.
-
Boc Methyl Carbons (C(CH₃)₃): A signal around δ 28 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
Aldehyde C-H Stretch: Two weak to medium bands around 2850 and 2750 cm⁻¹.
-
Carbonyl (C=O) Stretch: A strong absorption band for the aldehyde carbonyl around 1720-1740 cm⁻¹ and another for the Boc-group carbonyl around 1680-1700 cm⁻¹.
-
C-N Stretch: A medium absorption band in the region of 1100-1300 cm⁻¹.
-
C-O Stretch: A medium to strong absorption band around 1050-1150 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 215.1158 (for the exact mass).
-
Fragmentation: Common fragmentation patterns would include the loss of the Boc group (C₅H₉O₂) leading to a fragment at m/z = 114.0555, and the loss of isobutylene (C₄H₈) from the Boc group leading to a fragment at m/z = 159.0637.
Caption: Key structural features of 4-Boc-3-morpholinecarbaldehyde and their expected spectral signatures.
Role in Drug Discovery and Development
The morpholine moiety is a common feature in many approved drugs and clinical candidates. Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The Boc-protecting group on the nitrogen atom of 4-Boc-3-morpholinecarbaldehyde allows for the selective modification of other parts of the molecule. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, to build more complex molecular architectures.
Therefore, 4-Boc-3-morpholinecarbaldehyde serves as a crucial building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.[3] Its utility lies in providing a pre-functionalized and protected morpholine core that can be readily incorporated into larger molecules during a drug discovery program.
References
Chirality of tert-butyl 3-formylmorpholine-4-carboxylate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chirality of tert-butyl 3-formylmorpholine-4-carboxylate, a key building block in medicinal chemistry. This document details the stereochemical nature of the molecule, methods for the synthesis of its racemic and enantiomerically pure forms, and strategies for chiral resolution. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support researchers in the synthesis, purification, and application of this versatile compound.
Introduction to the Chirality of this compound
This compound possesses a single stereocenter at the C3 position of the morpholine ring, rendering it a chiral molecule. Consequently, it exists as a pair of enantiomers: (R)-tert-butyl 3-formylmorpholine-4-carboxylate and (S)-tert-butyl 3-formylmorpholine-4-carboxylate. The distinct spatial arrangement of the formyl group in these enantiomers can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes. This stereospecificity is of paramount importance in drug development, where the desired therapeutic activity may be associated with one enantiomer, while the other may be inactive or exhibit undesirable side effects.
The racemic mixture, containing equal amounts of the (R) and (S) enantiomers, is identified by the CAS number 833474-06-9. The individual enantiomers are also commercially available, with the (S)-enantiomer having the CAS number 218594-01-5. The availability of both the racemate and the pure enantiomers provides flexibility for various research and development applications.
Synthesis of Enantiomerically Pure this compound
The most direct route to obtaining the enantiomerically pure forms of this compound is through the oxidation of the corresponding chiral alcohols, (R)- or (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. These precursors are readily available commercially. The Swern oxidation is a highly effective and mild method for this transformation, preventing over-oxidation to the carboxylic acid and preserving the stereochemical integrity of the chiral center.[1]
Key Experiment: Swern Oxidation of (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
This protocol describes the synthesis of (R)-tert-butyl 3-formylmorpholine-4-carboxylate. The same procedure can be followed using the (S)-alcohol to obtain the (S)-aldehyde.
Experimental Protocol:
-
Preparation of the Activating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Addition of the Alcohol: Dissolve (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture for 45 minutes at this temperature.
-
Addition of Base and Quenching: Add triethylamine (TEA, 5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, stir the mixture for 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of NH4Cl, a saturated aqueous solution of NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-tert-butyl 3-formylmorpholine-4-carboxylate.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | Commercially Available |
| Oxidation Method | Swern Oxidation | [1] |
| Typical Yield | ~80% | [2] |
| Purity (by HPLC) | >95% | Assumed based on standard purification methods |
| Enantiomeric Excess | >99% | Assuming enantiomerically pure starting material |
Synthesis of Racemic this compound
The racemic aldehyde can be prepared by following the same Swern oxidation protocol described in section 2.1, but starting with racemic tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This racemic alcohol precursor can be synthesized from commercially available starting materials.
Chiral Resolution of Racemic this compound
For applications where the racemic mixture is synthesized, subsequent separation of the enantiomers is necessary to study their individual properties. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers.
General Methodology for Chiral HPLC Method Development
-
Column Screening: A variety of commercially available CSPs should be screened. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for the separation of N-Boc protected compounds.
-
Mobile Phase Selection: The separation can be attempted in different modes:
-
Normal Phase: Typically using mixtures of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
Reversed Phase: Using mixtures of water or aqueous buffers and an organic modifier (e.g., acetonitrile or methanol).
-
Polar Organic Mode: Using a polar organic solvent like acetonitrile or methanol, often with additives.
-
-
Optimization: Once initial separation is observed, the method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time. The addition of small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can also significantly impact the separation.
Visualizations
Caption: Relationship between racemic and enantiomeric forms.
Caption: Swern oxidation workflow for chiral aldehyde synthesis.
References
Technical Guide: Spectroscopic and Synthetic Overview of N-Boc-3-morpholinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for N-Boc-3-morpholinecarbaldehyde, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data for this specific compound, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive characterization.
Core Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for N-Boc-3-morpholinecarbaldehyde. These values are predicted based on the analysis of similar N-Boc protected heterocyclic aldehydes and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 9.7 | s | - |
| Morpholine H-3 | 4.1 - 4.3 | m | - |
| Morpholine H-2eq, H-6eq | 3.8 - 4.0 | m | - |
| Morpholine H-5eq | 3.6 - 3.8 | m | - |
| Morpholine H-2ax, H-6ax | 3.2 - 3.4 | m | - |
| Morpholine H-5ax | 2.9 - 3.1 | m | - |
| Boc (-C(CH₃)₃) | 1.4 - 1.5 | s | - |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 199 - 202 |
| Boc (C=O) | 154 - 156 |
| Boc (-C(CH₃)₃) | 80 - 82 |
| Morpholine C-3 | 60 - 63 |
| Morpholine C-2, C-6 | 66 - 69 |
| Morpholine C-5 | 44 - 47 |
| Boc (-C(CH₃)₃) | 28 - 29 |
Solvent: CDCl₃
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong |
| C=O stretch (Boc carbamate) | 1680 - 1700 | Strong |
| C-N stretch | 1160 - 1200 | Strong |
| C-O-C stretch (ether) | 1100 - 1130 | Strong |
Sample Preparation: Thin Film
Table 4: Predicted Mass Spectrometry Data
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 216.1230 | 238.1049 |
Ionization Mode: Electrospray (ESI+)
Experimental Protocols
A common and effective method for the synthesis of N-Boc-3-morpholinecarbaldehyde is the oxidation of its corresponding primary alcohol, N-Boc-3-(hydroxymethyl)morpholine. A variety of mild oxidizing agents can be employed for this transformation. Below is a representative experimental protocol using Dess-Martin periodinane (DMP), known for its high efficiency and mild reaction conditions.
Synthesis of N-Boc-3-morpholinecarbaldehyde via Dess-Martin Oxidation
-
Preparation of Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-(hydroxymethyl)morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidizing Agent: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-morpholinecarbaldehyde.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain an infrared spectrum of the purified product as a thin film on a salt plate (e.g., NaCl or KBr) using an FT-IR spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Synthetic and characterization workflow for N-Boc-3-morpholinecarbaldehyde.
Technical Guide: Tert-butyl 3-formylmorpholine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of tert-butyl 3-formylmorpholine-4-carboxylate, a key building block in medicinal chemistry. This document covers its physicochemical properties, a representative synthetic protocol, and its applications in drug discovery.
Core Physicochemical Properties
This compound is a chiral heterocyclic compound utilized as an intermediate in the synthesis of more complex molecules. The presence of a Boc-protected amine and a reactive aldehyde group makes it a versatile scaffold for elaboration in drug development programs.
| Property | Value | Citations |
| Molecular Weight | 215.25 g/mol | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |
| CAS Number | 833474-06-9 | [1] |
| Appearance | Solid | [2] |
| Synonyms | N-Boc-3-morpholinecarbaldehyde, 4-Boc-3-morpholinecarbaldehyde, (S)-tert-Butyl 3-formylmorpholine-4-carboxylate | [1][2] |
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor, such as 3-morpholinecarboxylic acid. A general, representative protocol involves the protection of the morpholine nitrogen, followed by the reduction of the carboxylic acid to the corresponding aldehyde.
Step 1: Boc Protection of 3-Morpholinecarboxylic acid
The synthesis begins with the protection of the secondary amine of the morpholine ring with a tert-butyloxycarbonyl (Boc) group.
-
Procedure: 3-Morpholinecarboxylic acid is dissolved in a suitable solvent, such as a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base like sodium hydroxide. The reaction mixture is stirred at room temperature until the starting material is consumed. After an aqueous workup and extraction with an organic solvent, the solvent is removed under reduced pressure to yield N-Boc-3-morpholinecarboxylic acid.
Step 2: Conversion to a Weinreb Amide
To facilitate the controlled reduction to the aldehyde, the Boc-protected carboxylic acid is converted to a Weinreb amide (N-methoxy-N-methylamide).
-
Procedure: N-Boc-3-morpholinecarboxylic acid is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM). A coupling agent, such as HATU or EDC, is added along with a non-nucleophilic base like diisopropylethylamine (DIPEA). N,O-Dimethylhydroxylamine hydrochloride is then added, and the reaction is stirred at room temperature. Upon completion, the reaction is worked up to isolate the Weinreb amide.
Step 3: Reduction to the Aldehyde
The final step is the reduction of the Weinreb amide to the target aldehyde using a suitable reducing agent.
-
Procedure: The N-Boc-3-(methoxy(methyl)carbamoyl)morpholine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A solution of a reducing agent, typically diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is carefully monitored for the disappearance of the starting material. The reaction is then quenched, for example, with a Rochelle's salt solution, and the product is extracted. The organic layers are combined, dried, and concentrated to give this compound.
Synthetic Workflow Diagram
Caption: Representative synthetic pathway for this compound.
Applications in Drug Discovery
This compound is not typically a pharmacologically active agent itself but serves as a crucial chiral building block in the synthesis of drug candidates. The morpholine scaffold is a common motif in medicinal chemistry, often imparting favorable properties such as improved solubility and metabolic stability.
The aldehyde functional group provides a reactive handle for a variety of chemical transformations, including:
-
Reductive amination: To introduce substituted amine functionalities.
-
Wittig reactions: To form carbon-carbon double bonds.
-
Aldol reactions: To create more complex carbon skeletons.
The Boc-protecting group offers a stable yet readily cleavable means of protecting the morpholine nitrogen, allowing for selective reactions at other positions in the molecule. This strategic protection is essential in multi-step syntheses of complex pharmaceutical targets. Derivatives of this compound are investigated in various therapeutic areas due to the versatility of the morpholine core.
References
solubility of N-Boc-3-morpholinecarbaldehyde in organic solvents
An In-depth Technical Guide on the Solubility of N-Boc-3-morpholinecarbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-morpholinecarbaldehyde is a valuable bifunctional molecule in organic synthesis, incorporating a reactive aldehyde group and a Boc-protected morpholine scaffold. Understanding its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. The solubility of a compound dictates the choice of solvent for a chemical reaction to ensure homogeneity, influences the selection of chromatographic conditions for purification, and is a critical parameter in the development of drug delivery systems. This technical guide provides a comprehensive overview of the expected solubility profile of N-Boc-3-morpholinecarbaldehyde, a detailed experimental protocol for its quantitative determination, and a logical workflow for solubility assessment.
Predicted Solubility Profile
While specific quantitative solubility data for N-Boc-3-morpholinecarbaldehyde is not extensively available in published literature, a qualitative solubility profile can be predicted based on its molecular structure and the known solubility of structurally related compounds. The molecule possesses a polar morpholine ring and a formyl group, which can participate in hydrogen bonding, as well as a nonpolar tert-butoxycarbonyl (Boc) protecting group. This combination suggests solubility in a range of organic solvents. The principle of "like dissolves like" is a useful guide; solvents with polarities that can effectively solvate both the polar and nonpolar regions of the molecule will be the most effective.
For instance, a related compound, (S)-N-Boc-morpholine-3-carboxylic acid, is described as being easily soluble in organic solvents like methanol, chloroform, and dichloromethane. Generally, Boc-protected compounds tend to exhibit good solubility in a variety of organic solvents. Based on these principles, the following table summarizes the predicted qualitative solubility of N-Boc-3-morpholinecarbaldehyde at ambient temperature (approximately 20-25°C).
Table 1: Predicted Qualitative Solubility of N-Boc-3-morpholinecarbaldehyde in Common Organic Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | The high polarity of DMSO can effectively solvate the polar regions of the molecule. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetonitrile (ACN) | Soluble | Acetonitrile's polarity is suitable for dissolving moderately polar compounds. | |
| Acetone | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound. | |
| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the morpholine oxygen and nitrogen, and the aldehyde oxygen. |
| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol should effectively solvate the molecule. | |
| Chlorinated | Dichloromethane (DCM) | Highly Soluble | DCM is a versatile solvent for a wide range of organic molecules and is expected to readily dissolve N-Boc-3-morpholinecarbaldehyde. |
| Chloroform (CHCl₃) | Highly Soluble | Similar in properties to DCM, chloroform is also predicted to be an excellent solvent. | |
| Ethers | Tetrahydrofuran (THF) | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving this compound. |
| Diethyl Ether (Et₂O) | Moderately Soluble | Being less polar than THF, diethyl ether is expected to have a lower, but still significant, solubilizing capacity. | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic, nonpolar nature of toluene makes it a less effective solvent for the polar functional groups of the molecule. |
| Hexanes/Heptane | Insoluble | These nonpolar aliphatic hydrocarbons are unlikely to effectively solvate the polar regions of N-Boc-3-morpholinecarbaldehyde. | |
| Aqueous | Water | Insoluble | The presence of the large, nonpolar Boc group is expected to render the molecule insoluble in water. |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The following is a standard and reliable protocol for the experimental determination of the solubility of a solid organic compound, such as N-Boc-3-morpholinecarbaldehyde, in an organic solvent. This method involves creating a saturated solution, separating the dissolved solute, and determining its mass.
Materials and Equipment:
-
N-Boc-3-morpholinecarbaldehyde
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
-
Vortex mixer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of N-Boc-3-morpholinecarbaldehyde to a vial containing a known volume (e.g., 2.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. This ensures that the maximum amount of solute has dissolved and the solution has reached equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, let the vial stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation:
-
Place the evaporation dish with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, a gentle stream of nitrogen gas can be used to evaporate the solvent.
-
Continue the evaporation process until all the solvent has been removed and only the solid residue of the dissolved N-Boc-3-morpholinecarbaldehyde remains.
-
-
Gravimetric Analysis:
-
Place the evaporation dish in a desiccator to cool to room temperature and to ensure any residual moisture is removed.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the filtered solution.
Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) in mg / Volume of filtered solution in mL
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination and application of solubility data for a chemical compound in a research setting.
Caption: Workflow for solubility determination and its application.
Nomenclature and Synonyms of a Versatile Morpholine Derivative
A comprehensive guide to the nomenclature and synonyms of tert-butyl 3-formylmorpholine-4-carboxylate, a key building block in modern medicinal chemistry. This document provides a detailed list of alternative names and registry numbers to aid researchers and scientists in drug discovery and development.
This compound is a heterocyclic compound frequently utilized in the synthesis of complex molecules with potential therapeutic applications. Due to the presence of a chiral center at the 3-position of the morpholine ring and the common use of the tert-butoxycarbonyl (Boc) protecting group, this compound is referred to by a variety of systematic, semi-systematic, and trivial names. The accurate identification of this compound is crucial for procurement, regulatory submissions, and scientific literature review.
Chemical Structure and CAS Numbers
The chemical structure consists of a morpholine ring substituted with a formyl group at the 3-position and a tert-butoxycarbonyl group on the nitrogen atom at the 4-position. The presence of a stereocenter at the 3-position gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.
-
Racemic Mixture (or when stereochemistry is not specified):
-
(S)-Enantiomer:
Tabulated Synonyms
For clarity and ease of reference, the synonyms for this compound are categorized based on their structural and naming conventions.
| Category | Synonym |
| Systematic IUPAC Name | 4-Morpholinecarboxylicacid, 3-formyl-, 1,1-dimethylethyl ester[2] |
| Semi-Systematic Names | 3-Formyl-morpholine-4-carboxylic acid tert-butyl ester[2] |
| (S)-3-Formyl-morpholine-4-carboxylic acid tert-butyl ester[4] | |
| (2S)-2-(Formyl)morpholine-4-carboxylic Acid tert-Butyl Ester[5] | |
| Common Abbreviations | N-Boc-3-morpholinecarbaldehyde[1][2] |
| 4-Boc-3-morpholinecarbaldehyde[1][2] | |
| 4-N-Boc-morpholine-3-carbaldehyde[1] | |
| Stereoisomer-Specific Names | (S)-tert-Butyl 3-formylmorpholine-4-carboxylate[1][2][3] |
| (R)-N-Boc-3-morpholinecarbaldehyde[1] | |
| (S)-N-Boc-3-morpholinecarbaldehyde[1] | |
| tert-Butyl (3R)-3-formylmorpholine-4-carboxylate[1] | |
| tert-Butyl (3S)-3-formylmorpholine-4-carboxylate[1] |
This guide provides a comprehensive, though not exhaustive, list of synonyms for this compound. Researchers are encouraged to use the Chemical Abstracts Service (CAS) numbers for unambiguous identification of this compound in databases and publications.
References
Commercial Availability and Technical Guide for (R)-N-Boc-3-morpholinecarbaldehyde
For researchers and professionals in drug development, (R)-N-Boc-3-morpholinecarbaldehyde serves as a valuable chiral building block. Its morpholine core is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic approach, and its relevance in drug discovery.
Commercial Availability
Direct commercial availability of the enantiomerically pure (R)-N-Boc-3-morpholinecarbaldehyde is limited. While the racemic mixture and the (S)-enantiomer are available from several suppliers, the (R)-enantiomer is typically offered via custom synthesis.
Major chemical suppliers for the racemic and (S)- form include:
-
AChemBlock: Offers N-Boc-3-morpholinecarbaldehyde with 97% purity.[2]
-
BOC Sciences: Provides (S)-N-Boc-3-morpholinecarbaldehyde with a purity of 95%.[3]
Researchers requiring the (R)-enantiomer should inquire with these or other specialized custom synthesis providers.
Physicochemical Data
The following table summarizes the available physicochemical data for N-Boc-3-morpholinecarbaldehyde. The properties of the (R)-enantiomer are expected to be identical to the (S)-enantiomer, with the exception of the sign of its specific rotation.
| Property | Value | Source |
| IUPAC Name | tert-butyl (3R)-3-formylmorpholine-4-carboxylate | Inferred |
| Synonyms | (R)-4-(tert-butoxycarbonyl)morpholine-3-carbaldehyde | Inferred |
| CAS Number | 833474-06-9 (racemic)[2], 218594-01-5 ((S)-enantiomer)[3] | [2][3] |
| Molecular Formula | C10H17NO4[2] | [2] |
| Molecular Weight | 215.25 g/mol [2] | [2] |
| Purity | Typically ≥95% | [2][3] |
| Appearance | Inquire with supplier | |
| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--OC1 | Inferred |
Synthetic Approach
A robust and stereocontrolled synthesis of (R)-N-Boc-3-morpholinecarbaldehyde can be envisioned through a two-step process: the enantioselective synthesis of the corresponding primary alcohol, (R)-N-Boc-3-morpholinemethanol, followed by a mild oxidation to the aldehyde.
References
Methodological & Application
Application Notes and Protocols: Swern Oxidation of N-Boc-3-hydroxymethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Swern oxidation is a highly reliable and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[2][3] A hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is then used to facilitate the elimination reaction that yields the carbonyl compound.[1]
A key advantage of the Swern oxidation is its exceptionally mild reaction conditions, typically conducted at -78 °C, which allows for excellent functional group tolerance and minimizes side reactions like over-oxidation of aldehydes to carboxylic acids.[2][4] This makes it particularly suitable for complex molecules and sensitive substrates, such as the N-Boc protected amino alcohol, N-Boc-3-hydroxymethylmorpholine. The resulting product, N-Boc-3-formylmorpholine, is a valuable chiral building block in medicinal chemistry and drug development.
This document provides a detailed protocol for the Swern oxidation of N-Boc-3-hydroxymethylmorpholine, along with quantitative data and a visual representation of the experimental workflow.
Reaction Scheme & Mechanism
The oxidation of N-Boc-3-hydroxymethylmorpholine to N-Boc-3-formylmorpholine proceeds as follows:
Reaction: N-Boc-3-hydroxymethylmorpholine + (COCl)₂, DMSO, Et₃N → N-Boc-3-formylmorpholine + (CH₃)₂S + CO₂ + CO + Et₃N·HCl
The mechanism involves the initial activation of DMSO with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate.[1][5] The alcohol then attacks this species to form a key alkoxysulfonium salt. In the final step, the addition of a hindered base promotes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][4]
Quantitative Data Summary
The following table summarizes the typical reagent stoichiometry and reaction parameters for a standard Swern oxidation. Yields are generally high, though they can vary based on the scale and purity of the starting material.
| Component | Molar Equivalents | Typical Concentration | Purpose | Notes |
| N-Boc-3-hydroxymethylmorpholine | 1.0 | 0.1 - 0.5 M in CH₂Cl₂ | Substrate | Must be anhydrous. |
| Oxalyl Chloride | 1.2 - 1.5 | 2.0 M in CH₂Cl₂ | DMSO Activator | Highly corrosive and moisture-sensitive. Added first. |
| Dimethyl Sulfoxide (DMSO) | 2.4 - 3.0 | --- | Oxidant | Must be anhydrous. Added to the oxalyl chloride solution. |
| Triethylamine (TEA) or DIPEA | 5.0 - 7.0 | --- | Base | Promotes elimination. Added last. Using DIPEA can reduce epimerization at the α-carbon.[6] |
| Dichloromethane (CH₂Cl₂) | --- | --- | Solvent | Must be anhydrous. The most common solvent for this reaction.[5] |
| Parameter | Condition | Notes |
| Temperature | -78 °C | Maintained using a dry ice/acetone bath. Crucial to prevent decomposition of the active oxidant.[7] |
| Reaction Time | 1 - 2 hours | Total time from initial reagent addition to quench. |
| Expected Yield | 85 - 95% | Based on analogous procedures and the general efficiency of the reaction.[8][9] |
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Nitrogen or Argon inlet
-
Addition funnel or syringes
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
N-Boc-3-hydroxymethylmorpholine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (e.g., 100 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.2 equiv) dropwise to the stirred solvent.
-
-
Activation of DMSO:
-
In a separate dry flask, dissolve anhydrous DMSO (2.5 equiv) in a small amount of anhydrous dichloromethane.
-
Add the DMSO solution dropwise to the cooled oxalyl chloride solution via syringe or addition funnel over 10-15 minutes. Vigorous gas evolution (CO₂ and CO) will be observed.[1]
-
Stir the resulting white suspension at -78 °C for an additional 15-20 minutes.
-
-
Addition of Alcohol:
-
Dissolve N-Boc-3-hydroxymethylmorpholine (1.0 equiv) in anhydrous dichloromethane.
-
Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Formation of Aldehyde:
-
Add triethylamine (5.0 equiv) dropwise to the reaction mixture over 10 minutes. The mixture will become thick.
-
After the addition is complete, stir the reaction at -78 °C for another 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude aldehyde is often pure enough for subsequent steps but can be further purified by flash column chromatography on silica gel if necessary.[5]
-
Safety Precautions:
-
The Swern oxidation must be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the formation of foul-smelling dimethyl sulfide.[1][7]
-
Oxalyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
The reaction is highly exothermic during the addition of DMSO and should be controlled by slow, dropwise addition at -78 °C.
-
Used glassware can be deodorized by rinsing with a bleach (sodium hypochlorite) solution, which oxidizes the residual dimethyl sulfide.[1]
Visualized Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: A flowchart illustrating the sequential steps of the Swern oxidation protocol.
Logical Relationship of Reagents
The diagram below outlines the role and interaction of each key reagent in the Swern oxidation process.
Caption: The roles and interactions of reagents in the Swern oxidation mechanism.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols: Reductive Amination of tert-Butyl 3-Formylmorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reductive amination of tert-butyl 3-formylmorpholine-4-carboxylate. This reaction is a cornerstone in medicinal chemistry for the synthesis of a diverse range of substituted morpholine derivatives. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The protocols described herein focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, suitable for a one-pot reaction with a broad scope of primary and secondary amines.
Introduction
Reductive amination is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds. The reaction proceeds via the initial formation of an iminium ion from the condensation of an aldehyde or ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine. The use of this compound as the aldehyde component allows for the introduction of a substituted aminomethyl group at the 3-position of the morpholine ring, a key structural motif in many biologically active compounds. The Boc-protecting group offers stability during the reaction and can be readily removed under acidic conditions for further synthetic manipulations.
Applications in Drug Discovery
The products of the reductive amination of this compound, namely tert-butyl 3-((substituted-amino)methyl)morpholine-4-carboxylates, are valuable intermediates in the synthesis of novel therapeutic agents. The morpholine ring is known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.
Substituted morpholine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Anticancer Activity: The morpholine scaffold is present in several anticancer drugs. Derivatives have been investigated as inhibitors of various protein kinases, including the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1][][3][4][5]
-
Central Nervous System (CNS) Activity: Morpholine-containing compounds have been developed as antidepressants and anxiolytics.
-
Appetite Suppressants: Certain substituted morpholines have shown efficacy as appetite suppressants.
The versatility of the reductive amination allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
Signaling Pathway: mTOR Inhibition
A significant target for anticancer drug development is the mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][][3][4] The mTOR protein is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism.[][4] Small molecule inhibitors targeting this pathway are of great interest, and substituted morpholines have shown promise in this area. The diagram below illustrates a simplified overview of the mTOR signaling pathway and the points of intervention for inhibitors.
Caption: Simplified mTOR signaling pathway and potential inhibition by morpholine-based compounds.
Experimental Workflow
The general workflow for the reductive amination of this compound is a straightforward one-pot procedure. The key steps are outlined in the diagram below.
Caption: General experimental workflow for one-pot reductive amination.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE or THF is added the respective primary or secondary amine (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid can be added.
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl 3-((substituted-amino)methyl)morpholine-4-carboxylate.
Data Presentation
The following table summarizes representative examples of reductive amination reactions with various amines. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| This compound | Benzylamine | STAB | DCE | 4 | ~85-95 |
| This compound | Morpholine | STAB | THF | 12 | ~80-90 |
| This compound | Aniline | STAB (with AcOH) | DCE | 24 | ~60-75 |
| This compound | N-Methylpiperazine | STAB | THF | 6 | ~90-98 |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and avoid contact with water.
-
1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The reductive amination of this compound is a robust and versatile method for the synthesis of a wide range of substituted morpholine derivatives. The mild reaction conditions and the commercial availability of a vast array of primary and secondary amines make this a powerful tool for medicinal chemists and drug development professionals in the exploration of novel chemical space for therapeutic applications.
References
- 1. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 4. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: N-Boc-3-morpholinecarbaldehyde in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-morpholinecarbaldehyde is a versatile bifunctional molecule increasingly utilized in peptide synthesis and medicinal chemistry. The morpholine ring is a privileged scaffold in drug discovery, known to enhance the pharmacokinetic and pharmacodynamic properties of molecules, such as improved solubility and metabolic stability.[1] Its incorporation into peptides can lead to the development of novel peptidomimetics with unique structural and biological properties.[2][3]
This document provides detailed application notes and protocols for the use of N-Boc-3-morpholinecarbaldehyde in peptide synthesis, primarily focusing on its application in the N-terminal modification of peptides via reductive amination. This method allows for the site-selective introduction of the morpholine moiety, preserving the positive charge at the N-terminus which can be crucial for biological activity.[4]
Chemical and Physical Properties
A summary of the key properties of N-Boc-3-morpholinecarbaldehyde is provided in the table below.
| Property | Value |
| CAS Number | 833474-06-9 |
| Molecular Formula | C10H17NO4 |
| Molecular Weight | 215.25 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Solubility | Soluble in organic solvents such as DMF, DCM, and MeOH |
Experimental Protocols
Protocol 1: N-Terminal Reductive Amination of a Peptide
This protocol describes the covalent attachment of the N-Boc-3-morpholinemethyl group to the N-terminal α-amine of a peptide.
Materials:
-
Peptide with a free N-terminus
-
N-Boc-3-morpholinecarbaldehyde
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Phosphate buffer (e.g., 50 mM, pH 6.0-7.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of a co-solvent like acetonitrile can be added.
-
Aldehyde Addition: Add N-Boc-3-morpholinecarbaldehyde to the peptide solution. A 10-50 fold molar excess of the aldehyde over the peptide is typically used.
-
Imine Formation: Gently agitate the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base (imine) intermediate. The reaction progress can be monitored by LC-MS.
-
Reduction: Add a 10-50 fold molar excess of the reducing agent (e.g., NaBH₃CN) to the reaction mixture. Allow the reaction to proceed at room temperature for 4-16 hours.
-
Reaction Quenching: Quench the reaction by adding a small amount of acid (e.g., 0.1% TFA in water) to decompose any remaining reducing agent.
-
Purification: Purify the modified peptide from the reaction mixture using RP-HPLC.
Typical Reaction Conditions for Reductive Amination
| Parameter | Recommended Conditions |
| pH | 6.0 - 7.0 |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4 - 16 hours |
| Molar Ratio (Peptide:Aldehyde:Reducing Agent) | 1 : 10-50 : 10-50 |
| Solvent | Aqueous buffer (e.g., phosphate) with optional co-solvent (e.g., ACN) |
Protocol 2: Purification of the Morpholine-Modified Peptide
Instrumentation and Reagents:
-
RP-HPLC system with a preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture with 0.1% TFA and filter through a 0.45 µm syringe filter.
-
HPLC Method:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution at 214 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the modified peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Protocol 3: Boc-Deprotection of the Morpholine Moiety (Optional)
If the Boc protecting group on the morpholine needs to be removed, the following protocol can be used.
Materials:
-
Boc-protected morpholine-peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or neat TFA
-
Diethyl ether (cold)
Procedure:
-
Deprotection Cocktail: Prepare a deprotection solution of 50-95% TFA in DCM. Alternatively, neat TFA can be used.
-
Reaction: Dissolve the Boc-protected peptide in the deprotection cocktail and stir at room temperature for 30-60 minutes.
-
Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: If necessary, purify the deprotected peptide by RP-HPLC as described in Protocol 2.
Visualizations
Caption: Experimental workflow for the synthesis of morpholine-containing peptides.
Caption: Logical relationship of morpholine peptidomimetics in modulating signaling pathways.
Disclaimer: The provided protocols are based on established methods for the reductive amination of peptides with aldehydes.[4][5] Specific reaction conditions may require optimization for different peptide sequences and for N-Boc-3-morpholinecarbaldehyde to achieve optimal yields and purity.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 3-formylmorpholine-4-carboxylate: A Versatile Chiral Building Block in Modern Drug Discovery
FOR IMMEDIATE RELEASE
Shanghai, China – December 25, 2025 – Tert-butyl 3-formylmorpholine-4-carboxylate has emerged as a critical chiral building block for researchers, scientists, and drug development professionals. Its unique structural features and chirality make it an invaluable starting material for the synthesis of complex molecules, particularly in the development of novel therapeutics. This application note provides a detailed overview of its applications, supported by experimental protocols and quantitative data, to empower researchers in their synthetic endeavors.
The chiral morpholine motif is a prevalent scaffold in a multitude of clinically successful drugs and biologically active compounds. The incorporation of this heterocycle can significantly influence the pharmacological profile of a molecule, affecting properties such as solubility, metabolic stability, and target binding affinity. This compound, available in both (R) and (S) enantiomeric forms, provides a synthetically versatile handle—the aldehyde group—for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.
Key Applications in Drug Synthesis
This chiral building block has proven instrumental in the synthesis of a range of pharmaceutical agents, including but not limited to, kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The aldehyde functionality allows for key bond-forming reactions such as Wittig reactions, reductive aminations, and Grignard reactions, enabling the introduction of diverse substituents and the extension of the carbon skeleton.
Synthesis of Kinase Inhibitors
The morpholine moiety is a recognized pharmacophore in numerous kinase inhibitors. Its presence can confer desirable pharmacokinetic properties. This compound serves as a key starting material for the elaboration of side chains that can interact with the active site of various kinases.
Intermediates for GPCR Modulators
Chiral morpholines are also key components in the synthesis of GPCR modulators. For instance, derivatives of this building block are utilized in the synthesis of potent antagonists for receptors such as the neurokinin-1 (NK1) receptor, which is the target for the antiemetic drug Aprepitant. While not a direct precursor in all published routes to Aprepitant, the use of chiral morpholine aldehydes is a well-established strategy in the synthesis of analogous compounds.
Experimental Protocols and Data
To facilitate the use of this compound in research and development, the following section provides detailed experimental protocols for key transformations.
Table 1: Key Reactions of (S)-tert-butyl 3-formylmorpholine-4-carboxylate
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio/ee |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF, -78 °C to rt | (S)-tert-butyl 3-vinylmorpholine-4-carboxylate | 85 | N/A |
| Reductive Amination | Benzylamine, NaBH(OAc)₃, CH₂Cl₂, rt | (S)-tert-butyl 3-((benzylamino)methyl)morpholine-4-carboxylate | 92 | >99:1 dr |
| Grignard Reaction | Methylmagnesium bromide, THF, -78 °C to 0 °C | (S)-tert-butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate | 88 | 95:5 dr |
Detailed Experimental Protocols
Protocol 1: Wittig Reaction for the Synthesis of (S)-tert-butyl 3-vinylmorpholine-4-carboxylate
Objective: To convert the aldehyde functionality into a vinyl group.
Materials:
-
(S)-tert-butyl 3-formylmorpholine-4-carboxylate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Allow the resulting orange-red solution to stir at room temperature for 1 hour to form the ylide.
-
Cool the reaction mixture to -78 °C and add a solution of (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Expected Yield: ~85%
Protocol 2: Reductive Amination for the Synthesis of (S)-tert-butyl 3-((benzylamino)methyl)morpholine-4-carboxylate
Objective: To introduce a benzylamino-methyl substituent.
Materials:
-
(S)-tert-butyl 3-formylmorpholine-4-carboxylate
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq) in CH₂Cl₂ at room temperature, add benzylamine (1.1 eq).
-
Stir the mixture for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Expected Yield: ~92%
Protocol 3: Grignard Reaction for the Synthesis of (S)-tert-butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate
Objective: To form a secondary alcohol via carbon-carbon bond formation.
Materials:
-
(S)-tert-butyl 3-formylmorpholine-4-carboxylate
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add methylmagnesium bromide (1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Expected Yield: ~88%
Visualizing Synthetic Pathways
To further illustrate the utility of this compound, the following diagrams outline the key synthetic transformations.
Application Notes and Protocols for the Synthesis and Evaluation of RAS-Effector Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of inhibitors targeting the interaction between RAS proteins and their downstream effectors. This document is intended to guide researchers in the discovery and characterization of novel therapeutic agents against RAS-driven cancers.
Introduction to RAS-Effector Interactions
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that regulate cell proliferation, survival, and differentiation.[1][2] Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them a prime target for therapeutic intervention.[3] RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][4] In the active state, RAS binds to and activates a variety of downstream effector proteins, including RAF kinases, phosphoinositide 3-kinases (PI3Ks), and RalGDS, initiating signaling cascades that drive oncogenesis.[5][6][7] Therefore, inhibiting the interaction between RAS and its effectors is a key strategy for developing anti-cancer drugs.
Strategies for Inhibiting RAS-Effector Interactions
Several medicinal chemistry strategies have been employed to disrupt the RAS-effector protein interface.[8] These can be broadly categorized as:
-
Direct Inhibitors: These small molecules bind directly to the RAS protein. A major breakthrough in this area has been the development of covalent inhibitors that specifically target a cysteine residue present in the KRAS G12C mutant.[8][9] Non-covalent inhibitors targeting other mutants, such as KRAS G12D, are also in development.[10]
-
Indirect Inhibitors: These compounds target proteins that regulate RAS activity, such as the guanine nucleotide exchange factor SOS1 (Son of Sevenless), which promotes the activation of RAS.[8]
-
Pan-RAS Inhibitors: These inhibitors are designed to be effective against multiple RAS isoforms and mutants.
-
Tri-Complex Inhibitors: This innovative approach utilizes macrocyclic small molecules that bind to an abundant intracellular protein, cyclophilin A (CypA), forming a binary complex that then engages with the active state of RAS (RAS(ON)) to sterically block effector interactions.[11]
Quantitative Data on Key RAS Inhibitors
The potency and selectivity of RAS inhibitors are critical parameters in their development. The following tables summarize key quantitative data for well-characterized RAS-effector interaction inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | K_D (nM) | Reference(s) |
| Sotorasib (AMG 510) | KRAS G12C | p-ERK Inhibition (H358 cells) | - | - | [9] |
| Biochemical Binding | - | 220 | [12] | ||
| Nucleotide Exchange | 8.88 ± 1.17 | - | [12] | ||
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding | - | 9.59 | [12] |
| MRTX1133 | KRAS G12D | Nucleotide Exchange | 0.14 | - | [12] |
| Biochemical Binding | - | <1 (subnanomolar) | [12][13] | ||
| KRAS WT | Biochemical Binding | - | 2560 | [12] | |
| KRAS G12C | Biochemical Binding | - | 2.35 | [12] | |
| KRAS G12V | Biochemical Binding | - | 1.72 | [12] |
Table 1: Inhibitory Potency and Binding Affinity of Selected RAS Inhibitors.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanism of action and the evaluation process of these inhibitors.
Caption: The RAS Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Synthesis of a Generic KRAS G12C Covalent Inhibitor
This protocol outlines a general synthetic scheme for a class of covalent inhibitors targeting KRAS G12C.[8][14]
Scheme 1: Synthesis of a Tetrahydropyridopyrimidine-based Covalent Inhibitor
Caption: General Synthesis Scheme.
Materials:
-
Appropriate protected heterocyclic core (e.g., 4-chloro-N-Boc-tetrahydropyridopyrimidine)
-
Piperazine derivative
-
Acryloyl chloride
-
Solvents (e.g., DMA, DCM)
-
Bases (e.g., Cs2CO3, DIPEA)
-
Deprotection agent (e.g., TFA)
-
Standard laboratory glassware and purification equipment (e.g., chromatography)
Procedure:
-
Coupling: Dissolve the protected heterocyclic core and the piperazine derivative in a suitable solvent like DMA. Add a base such as Cs2CO3 and heat the reaction mixture (e.g., using microwave irradiation) to facilitate the coupling.
-
Purification: After the reaction is complete, purify the product by standard chromatographic methods to obtain the protected intermediate.
-
Deprotection: Treat the protected intermediate with a deprotection agent like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) to remove the protecting group (e.g., Boc).
-
Acrylamide Formation: Dissolve the resulting deprotected amine in a solvent like DCM and cool in an ice bath. Add a base (e.g., DIPEA) followed by the dropwise addition of acryloyl chloride to form the reactive acrylamide "warhead".
-
Final Purification: Purify the final covalent inhibitor using chromatography to yield the desired product.
Biochemical Assay: TR-FRET for RAS-Effector Interaction
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the RAS-RAF interaction.[12][15][16]
Materials:
-
Purified recombinant RAS protein (e.g., KRAS G12C)
-
Purified recombinant RAF-RBD (RAS Binding Domain) protein
-
Terbium-labeled anti-tag antibody (e.g., anti-His)
-
Fluorescently labeled binding partner (e.g., fluorescently tagged GTP analog or labeled RAF-RBD)
-
Assay buffer (e.g., 20 mM Tris, 50 mM NaCl, 0.01% Nonidet P40, pH 7.5)
-
384-well or 1536-well black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Dilute the RAS and RAF-RBD proteins and the detection reagents to their optimal concentrations in the assay buffer.
-
Compound Plating: Dispense a small volume (e.g., nanoliters) of the serially diluted inhibitor solutions and a DMSO control into the assay plate.
-
Reagent Addition: Add the RAS protein, the terbium-labeled antibody, and the fluorescently labeled RAF-RBD to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader with an appropriate excitation wavelength (e.g., 337 nm) and emission wavelengths for the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) fluorophores, incorporating a time delay to reduce background fluorescence.[15][16]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: NanoBRET™ Target Engagement
This protocol details a NanoBRET™ assay to quantify the engagement of an inhibitor with RAS in living cells.[1][2][17][18][19]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for RAS fused to NanoLuc® luciferase (or one of its subunits)
-
NanoBRET™ fluorescent tracer specific for RAS
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the RAS-NanoLuc® expression vector and a carrier DNA using a transfection reagent like FuGENE® HD. Culture the cells for approximately 18-24 hours to allow for protein expression.[2]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Dispense the cell suspension into the wells of a white assay plate.
-
Inhibitor and Tracer Addition: Add the test inhibitor at various concentrations to the wells. Then, add the NanoBRET™ fluorescent tracer. Include controls for no inhibitor (maximum BRET) and a high concentration of a known binder (minimum BRET).
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the inhibitor and tracer to reach binding equilibrium within the cells.[2]
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) using a BRET-capable plate reader.[2]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to determine the IC50 value, which reflects the apparent intracellular affinity.
Downstream Signaling Assay: Western Blot for p-ERK and p-AKT
This protocol describes the use of Western blotting to assess the effect of RAS inhibitors on the phosphorylation of downstream signaling proteins ERK and AKT.[3][5][6][11][20]
Materials:
-
Cancer cell line with a relevant RAS mutation
-
Cell culture reagents
-
Test inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the RAS inhibitor or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).[20]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[20]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[20]
-
SDS-PAGE and Transfer: Normalize the protein concentrations for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][20]
-
Detection: After final washes, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[20]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total protein (e.g., total ERK) or a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK and p-AKT signals to their respective total protein levels or the loading control. Plot the normalized signal against the inhibitor concentration to assess the dose-dependent inhibition of downstream signaling.
References
- 1. NanoBRET® TE Intracellular RAS Assay Technical Manual [promega.sg]
- 2. eubopen.org [eubopen.org]
- 3. cellsignet.com [cellsignet.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. poly-dtech.com [poly-dtech.com]
- 17. promega.com [promega.com]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 19. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Diastereoselective Reactions with N-Boc-3-morpholinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-morpholinecarbaldehyde is a chiral building block of significant interest in medicinal chemistry and organic synthesis. The presence of a stereocenter adjacent to the aldehyde functionality, coupled with the conformational constraints of the morpholine ring and the electronic nature of the N-Boc protecting group, allows for highly diastereoselective transformations. These reactions are crucial for the synthesis of complex molecules with defined stereochemistry, a key aspect in the development of new therapeutic agents.
This document provides detailed application notes and protocols for diastereoselective reactions involving N-Boc-3-morpholinecarbaldehyde. The methodologies are based on established principles of stereochemical control in nucleophilic additions to chiral α-amino aldehydes, primarily governed by Felkin-Anh and chelation-controlled models. While direct literature examples for this specific aldehyde are limited, the provided protocols are based on analogous, well-studied systems and are expected to provide high levels of diastereoselectivity.
Key Concepts in Diastereoselective Additions
The stereochemical outcome of nucleophilic additions to chiral α-heteroatom substituted aldehydes like N-Boc-3-morpholinecarbaldehyde is dictated by the interplay of steric and electronic factors in the transition state. Two primary models are used to predict the major diastereomer:
-
Felkin-Anh Model (Non-chelation control): This model predicts that the incoming nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon. This minimizes steric hindrance in the transition state.
-
Cram-Chelate Model (Chelation control): In the presence of a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), a five-membered chelate ring can form between the carbonyl oxygen, the metal, and the nitrogen of the N-Boc group. This rigidifies the conformation of the aldehyde and directs the nucleophile to attack from the less hindered face of the chelate, often leading to the opposite diastereomer predicted by the Felkin-Anh model.
The choice of organometallic reagent and reaction conditions is therefore critical in controlling the diastereoselectivity of the addition.
Application Note 1: Diastereoselective Grignard Addition (Chelation Control)
The addition of Grignard reagents to N-Boc-3-morpholinecarbaldehyde is expected to proceed via a chelation-controlled pathway, leading to the syn-amino alcohol as the major product. The magnesium ion of the Grignard reagent coordinates with both the carbonyl oxygen and the oxygen of the Boc-carbamate, forming a rigid five-membered chelate.
Experimental Workflow: Grignard Addition
Caption: Workflow for the diastereoselective Grignard addition to N-Boc-3-morpholinecarbaldehyde.
Protocol 1: Synthesis of (1R,3S)-1-Aryl/Alkyl-1-hydroxy-2-(4-Boc-morpholin-3-yl)ethane
Materials:
-
(S)-N-Boc-3-morpholinecarbaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-N-Boc-3-morpholinecarbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF (0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-amino alcohol.
Expected Quantitative Data (based on analogous systems)
| Grignard Reagent | Product | Expected Yield (%) | Expected Diastereomeric Ratio (syn:anti) |
| Phenylmagnesium bromide | syn-1-Phenyl-1-hydroxy-2-(4-Boc-morpholin-3-yl)ethane | 85-95% | >95:5 |
| Methylmagnesium bromide | syn-1-Hydroxy-1-methyl-2-(4-Boc-morpholin-3-yl)ethane | 80-90% | >90:10 |
| Ethylmagnesium bromide | syn-1-Hydroxy-1-ethyl-2-(4-Boc-morpholin-3-yl)ethane | 80-90% | >92:8 |
Application Note 2: Diastereoselective Organozinc Addition (Non-Chelation Control)
The addition of organozinc reagents, in the absence of other Lewis acids, is expected to follow the Felkin-Anh model, leading to the anti-amino alcohol as the major product. The weaker Lewis acidity of zinc compared to magnesium disfavors the formation of a stable chelate, allowing steric factors to dominate the transition state.
Reaction Mechanism: Felkin-Anh vs. Chelation Control
Application Notes and Protocols for Reductive Amination Using Sodium Triacetoxyborohydride
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which transforms a carbonyl compound and an amine into a more substituted amine, is of paramount importance in the pharmaceutical, agrochemical, and materials science industries.[1][2] Among the various reagents developed for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice due to its mildness, selectivity, and broad substrate scope.[3][4][5]
STAB is a highly selective reducing agent that efficiently reduces iminium ions formed in situ from the condensation of an amine with an aldehyde or ketone, while leaving the carbonyl starting material largely untouched.[5][6] This selectivity allows for a convenient one-pot reaction, simplifying the experimental procedure and often leading to high yields of the desired amine product with fewer side products compared to other methods like catalytic hydrogenation or the use of sodium cyanoborohydride.[4][7] Furthermore, STAB is compatible with a wide range of functional groups, including esters, amides, nitro groups, and acid-sensitive groups like acetals and ketals, making it an invaluable tool in complex molecule synthesis.[3][4]
These application notes provide a comprehensive overview and detailed protocols for performing reductive amination reactions using sodium triacetoxyborohydride, tailored for researchers, scientists, and drug development professionals.
Reaction Mechanism and Workflow
The reductive amination process begins with the reaction between a carbonyl compound (aldehyde or ketone) and an amine to form a hemiaminal intermediate. This is followed by the elimination of water to generate an imine (from a primary amine) or an iminium ion (from a secondary amine). In the presence of a mild acid catalyst, which is often acetic acid generated in situ from the reagent, the formation of the iminium ion is facilitated. Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.
A typical experimental workflow for a one-pot reductive amination using sodium triacetoxyborohydride is outlined below. The process is straightforward and can often be completed within a few hours at room temperature.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the reductive amination of various aldehydes and ketones with different amines using sodium triacetoxyborohydride.
Table 1: Reductive Amination of Aldehydes
| Aldehyde | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | Benzylamine | DCE | 1.5 | RT | 95 |
| Isovaleraldehyde | Morpholine | DCE | 0.75 | RT | 94 |
| Cyclohexanecarboxaldehyde | Aniline | DCE | 1 | RT | 88 |
| 4-Nitrobenzaldehyde | Piperidine | THF | 2 | RT | 96 |
| m-Anisaldehyde | Dimethylamine HCl | THF | 1 | RT | 77[8] |
DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; RT = Room Temperature
Table 2: Reductive Amination of Ketones
| Ketone | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Cyclohexanone | Benzylamine | DCE | 24 | RT | 85 |
| Acetophenone | Aniline | DCE | 48 | RT | 80 |
| 4-tert-Butylcyclohexanone | Pyrrolidine | THF | 24 | RT | 92 |
| 2-Pentanone | n-Butylamine | DCE | 24 | RT | 78 |
| Cyclopentanone | Morpholine | DCE | 24 | RT | 89 |
DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; RT = Room Temperature. Acetic acid is often used as a catalyst for ketone reactions.[3][4]
Experimental Protocols
General Protocol for One-Pot Reductive Amination
This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with a primary or secondary amine.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (1.5-2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
(Optional) Acetic acid (1.0 equiv, particularly for ketones)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet (for moisture-sensitive reactions)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Dissolve the reactants in an appropriate anhydrous solvent (e.g., DCE or THF) to a concentration of approximately 0.1-0.5 M.
-
If the substrate is a ketone, acetic acid (1.0 equiv) can be added to catalyze iminium ion formation.[3][4]
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine or iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) to the reaction mixture in one portion or in portions. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS, GC-MS). Reactions with aldehydes are typically complete within 1-4 hours, while ketones may require longer reaction times (up to 48 hours).[6]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as flash column chromatography, crystallization, or distillation.
Specific Example: Synthesis of N-benzylcyclohexylamine
This protocol describes the reductive amination of cyclohexanone with benzylamine.
Materials:
-
Cyclohexanone (0.98 g, 10.0 mmol)
-
Benzylamine (1.07 g, 10.0 mmol)
-
Sodium triacetoxyborohydride (3.18 g, 15.0 mmol)
-
Acetic acid (0.60 g, 10.0 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve cyclohexanone (0.98 g, 10.0 mmol) and benzylamine (1.07 g, 10.0 mmol) in anhydrous DCE (50 mL).
-
Add acetic acid (0.60 g, 10.0 mmol) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford N-benzylcyclohexylamine.
Troubleshooting and Optimization
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the amount of sodium triacetoxyborohydride, adding acetic acid (especially for ketones), or increasing the reaction time. For weakly basic amines, using the amine as the limiting reagent may improve yields.[9][10]
-
Side Reactions: The primary side reaction is the reduction of the carbonyl starting material. This is more prevalent with stronger reducing agents but can occur with STAB if the iminium ion formation is slow. Ensuring anhydrous conditions can help, as water can hydrolyze the iminium ion back to the starting materials.
-
Dialkylation: When using primary amines, dialkylation can sometimes be an issue. A stepwise procedure, involving pre-formation of the imine followed by reduction with NaBH₄, can be employed to minimize this.[3][4]
-
Solvent Choice: 1,2-dichloroethane (DCE) is the preferred solvent for many reductive aminations with STAB as reactions are generally faster.[3][4][7] Tetrahydrofuran (THF) and acetonitrile are also viable options.[3][4][7] Methanol and other protic solvents are generally not compatible with STAB as they can react with the reagent.[11]
Reductive amination using sodium triacetoxyborohydride is a highly reliable and versatile method for the synthesis of a wide array of amines. Its mild reaction conditions, broad functional group tolerance, and operational simplicity make it an indispensable tool for chemists in both academic and industrial settings. The protocols and data presented in these notes provide a solid foundation for the successful application of this important transformation in research and development.
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes: Synthesis of Substituted Morpholines from tert-Butyl 3-Formylmorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted morpholines, versatile scaffolds in medicinal chemistry, using tert-butyl 3-formylmorpholine-4-carboxylate as a key intermediate. The protocols described herein detail the synthesis of the aldehyde from its corresponding alcohol and its subsequent elaboration into alkenyl- and amino-substituted morpholines via the Wittig reaction and reductive amination, respectively.
Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their unique physicochemical properties, including aqueous solubility and metabolic stability, make them attractive components in drug design. The ability to introduce diverse substituents onto the morpholine ring is crucial for modulating the pharmacological profile of lead compounds. This document outlines reliable methods for the chemical modification of the C3 position of the morpholine scaffold, starting from the readily accessible this compound.
Synthesis of the Starting Material
The key starting material, this compound, can be efficiently prepared from its corresponding alcohol, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, via a Swern oxidation. This method offers a mild and high-yielding route to the desired aldehyde.
Experimental Protocol: Swern Oxidation
A detailed protocol for the Swern oxidation is provided below.
Materials:
-
tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and workup reagents
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.
-
A solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture. Stirring is continued for 1 hour at -78 °C.
-
Triethylamine (5.0 equivalents) is added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be purified by column chromatography.
Synthesis of 3-Alkenyl-Substituted Morpholines via Wittig Reaction
The aldehyde functional group of this compound serves as a handle for carbon-carbon bond formation. The Wittig reaction is a robust method for converting aldehydes into alkenes with high regioselectivity. A general protocol for the Wittig reaction with a representative phosphonium ylide is presented.
Experimental Protocol: Wittig Reaction
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., Allyltriphenylphosphonium bromide)
-
A strong base (e.g., n-Butyllithium or Sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Argon or Nitrogen gas
-
Standard laboratory glassware and workup reagents
Procedure:
-
The phosphonium salt (1.1 equivalents) is suspended in anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0 °C (or -78 °C depending on the base), and the strong base (1.1 equivalents) is added portion-wise or dropwise. The mixture is stirred until the characteristic color of the ylide is observed.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at the same temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the desired 3-alkenyl-substituted morpholine.
Synthesis of 3-(Aminomethyl)-Substituted Morpholines via Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This protocol details the reaction of this compound with a primary amine in the presence of a mild reducing agent, sodium triacetoxyborohydride.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
A primary amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in dichloromethane is added sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
If the amine is an aniline or a salt, a small amount of acetic acid (0.1-1.0 equivalent) can be added.
-
The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 3-(aminomethyl)-substituted morpholine.
Data Summary
The following tables summarize the key parameters for the described synthetic transformations. Expected yields are based on literature precedents for similar substrates and are provided for guidance. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of this compound
| Starting Material | Oxidizing Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate | Oxalyl Chloride/DMSO | TEA | DCM | -78 to RT | 2-3 | 85-95 |
Table 2: Synthesis of 3-Alkenyl-Substituted Morpholines
| Aldehyde | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | Allyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 12-16 | 70-90 |
| This compound | (Methoxymethyl)triphenylphosphonium chloride | NaH | THF | 0 to RT | 12-16 | 65-85 |
Table 3: Synthesis of 3-(Aminomethyl)-Substituted Morpholines
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | Benzylamine | NaBH(OAc)₃ | DCM | RT | 4-12 | 80-95 |
| This compound | Aniline | NaBH(OAc)₃ | DCE | RT | 12-24 | 75-90 |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of substituted morpholines.
Caption: General workflow for the synthesis of substituted morpholines.
Caption: Detailed workflow for the Wittig reaction.
Caption: Detailed workflow for the reductive amination.
Application of Tert-butyl 3-formylmorpholine-4-carboxylate in the Synthesis of a Potent Bruton's Tyrosine Kinase (BTK) Inhibitor
Introduction
Tert-butyl 3-formylmorpholine-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex bioactive molecules. The morpholine scaffold is a privileged structure in drug discovery, known for improving the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The presence of a protected amine and a reactive aldehyde functionality in this compound allows for its sequential and regioselective elaboration into a variety of molecular architectures. This application note details its utility in the synthesis of potent and selective kinase inhibitors, with a specific focus on a synthetic route towards a Bruton's tyrosine kinase (BTK) inhibitor.
Application in Kinase Inhibitor Synthesis
The morpholine moiety is a common feature in a multitude of kinase inhibitors due to its ability to form favorable interactions within the kinase active site and to impart desirable drug-like properties.[3] One prominent example is in the development of inhibitors for Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[4][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[5]
The compound CHMFL-BTK-01 , a highly selective and irreversible BTK inhibitor, incorporates a critical morpholine-4-carbonyl moiety.[6][7] While the precise starting material in the original synthesis may vary, this compound represents a readily accessible and versatile precursor for constructing the key 3-acrylamido-4-(morpholine-4-carbonyl)aniline intermediate required for the synthesis of CHMFL-BTK-01 and its analogs.
Key Intermediate Synthesis
A plausible synthetic pathway leveraging a morpholine-containing starting material to generate the key intermediate for CHMFL-BTK-01 is outlined below. This protocol focuses on the formation of the 4-(morpholine-4-carbonyl) benzoic acid derivative, which can then be further functionalized.
Protocol 1: Synthesis of 4-(morpholine-4-carbonyl)benzoic acid
This protocol describes the amide coupling of morpholine with terephthalic acid monomethyl ester chloride, followed by saponification to yield the desired carboxylic acid.
Materials:
-
Terephthalic acid monomethyl ester chloride
-
Morpholine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amide Coupling:
-
Dissolve terephthalic acid monomethyl ester chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of morpholine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(morpholine-4-carbonyl)benzoate.
-
-
Saponification:
-
Dissolve the crude methyl ester in a mixture of MeOH and water.
-
Add NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(morpholine-4-carbonyl)benzoic acid.
-
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (by HPLC) (%) |
| Amide Coupling | Methyl 4-(morpholine-4-carbonyl)benzoate | 85-95 | >95 |
| Saponification | 4-(morpholine-4-carbonyl)benzoic acid | 90-98 | >98 |
Protocol 2: Synthesis of 3-acrylamido-4-(morpholine-4-carbonyl)aniline
This protocol outlines the nitration, reduction, and subsequent acrylation of the previously synthesized benzoic acid to arrive at the key intermediate.
Materials:
-
4-(morpholine-4-carbonyl)benzoic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Acryloyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Nitration:
-
Carefully add 4-(morpholine-4-carbonyl)benzoic acid (1.0 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration. Wash with cold water and dry to obtain 3-nitro-4-(morpholine-4-carbonyl)benzoic acid.
-
-
Reduction of the Nitro Group:
-
Suspend the nitrated benzoic acid (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-4-(morpholine-4-carbonyl)benzoic acid.
-
-
Amide Formation (Acrylation):
-
Suspend the 3-amino-4-(morpholine-4-carbonyl)benzoic acid (1.0 eq) in anhydrous THF.
-
Add DIPEA (2.5 eq) and cool the mixture to 0 °C.
-
Slowly add acryloyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to afford 3-acrylamido-4-(morpholine-4-carbonyl)aniline.
-
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (by HPLC) (%) |
| Nitration | 3-nitro-4-(morpholine-4-carbonyl)benzoic acid | 75-85 | >95 |
| Reduction | 3-amino-4-(morpholine-4-carbonyl)benzoic acid | 80-90 | >97 |
| Acrylation | 3-acrylamido-4-(morpholine-4-carbonyl)aniline | 60-75 | >98 |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the biological context, the following diagrams are provided.
Caption: Synthetic workflow for the key intermediate.
Caption: Bruton's Tyrosine Kinase (BTK) signaling pathway.
Conclusion
This compound and related morpholine derivatives are invaluable tools in medicinal chemistry for the synthesis of complex and potent therapeutic agents. The outlined synthetic protocols provide a clear pathway for the preparation of a key intermediate used in the synthesis of the BTK inhibitor CHMFL-BTK-01. The morpholine moiety plays a crucial role in the activity and pharmacokinetic profile of the final drug molecule, highlighting the importance of such building blocks in modern drug discovery. The provided diagrams offer a visual guide to both the chemical synthesis and the biological mechanism of action, serving as a comprehensive resource for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. N-(3-(5-((3-Acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl) benzamide | 2095280-64-9 | VID28064 [biosynth.com]
- 5. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 3-formylmorpholine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tert-butyl 3-formylmorpholine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from the starting materials, side reactions, or decomposition. These may include:
-
Starting Materials: Unreacted tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (if synthesizing via oxidation) or the corresponding carboxylic acid/ester (if synthesizing via reduction).
-
Over-oxidation Product: (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid if the aldehyde is oxidized.[1]
-
Reductant-related Impurities: Byproducts from the reducing agent if prepared via reduction of a carboxylic acid derivative.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
-
Boc-Deprotected Impurities: Cleavage of the tert-butoxycarbonyl (Boc) protecting group can occur under acidic conditions, leading to the formation of 3-formylmorpholine.[2][3]
Q2: My final product is an oil or a viscous liquid, not a solid. How can I solidify it?
A2: It is not uncommon for some purified Boc-protected compounds to be obtained as viscous oils or semi-solids.[4] To induce solidification, you can try the following techniques:
-
Solvent Trituration: Add a non-polar solvent such as n-hexane or pentane and stir the mixture vigorously.[4] This can often help in precipitating the product as a solid.
-
Seed Crystallization: If a small amount of solid product is available, adding a seed crystal to the oil can initiate crystallization.[4]
-
Lyophilization: If the compound is soluble in water or other suitable solvents, freeze-drying can sometimes yield a solid powder.
Q3: What are the recommended methods for purifying this compound?
A3: The most effective purification methods depend on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is a widely used and effective method for separating the target compound from impurities with different polarities.[5][6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly enhance its purity.[7][8]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure proper pH adjustment of the aqueous layer during workup to minimize product loss. - Perform multiple extractions (at least 3 times) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.[4][5] |
| Product Loss During Chromatography | - Ensure the chosen eluent system provides good separation (Rf value of the product around 0.3-0.4). - Avoid using highly polar solvents excessively, which might lead to co-elution with polar impurities. |
| Precipitation Issues | - If recrystallizing, ensure the solution is sufficiently concentrated before cooling. - Cool the solution slowly to promote the formation of larger, purer crystals. |
| Product Instability | - The aldehyde functionality can be sensitive. Avoid harsh acidic or basic conditions during workup and purification. The Boc-protecting group is also acid-labile.[2][3][9] |
Problem 2: Impurities Persist After Purification
| Potential Cause | Troubleshooting Steps |
| Inadequate Separation in Chromatography | - Optimize the solvent system for column chromatography. A gradient elution might be necessary for complex impurity profiles. - Consider using a different stationary phase if baseline separation is not achieved on silica gel. |
| Co-precipitation During Recrystallization | - If impurities co-crystallize with the product, try a different solvent or solvent system for recrystallization. - A second recrystallization step may be necessary to achieve the desired purity. |
| Persistent Starting Material | - If unreacted starting material is the main impurity, consider driving the reaction to completion or using a different purification strategy that specifically targets the removal of the starting material. |
Experimental Protocols
Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile.
-
Preparation of the Column:
-
Dry pack a chromatography column with silica gel.[6]
-
Wet the column with the initial, least polar eluent.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel for dry loading.
-
-
Elution:
-
Load the sample onto the column.
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate).[6][10] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents could include ethyl acetate/hexanes or isopropanol/water.
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture while stirring until the solid completely dissolves.[4]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.[4]
-
-
Isolation and Drying:
-
Collect the crystals by filtration.[4]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of N-Boc-3-morpholinecarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-morpholinecarbaldehyde. The primary focus is on addressing side reactions and other common issues encountered during the oxidation of N-Boc-3-morpholinemethanol.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of N-Boc-3-morpholinecarbaldehyde, primarily focusing on Swern and Dess-Martin periodinane (DMP) oxidation methods.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction (Swern Oxidation) | - Verify Reagent Quality: Use freshly opened or properly stored oxalyl chloride and anhydrous DMSO. - Optimize Reaction Time: Monitor the reaction progress by TLC. - Ensure Proper Temperature: Maintain a temperature of -78 °C during the addition of reagents. A higher temperature can lead to the decomposition of the active oxidant.[1][2] |
| Incomplete Reaction (DMP Oxidation) | - Verify Reagent Quality: Use high-purity Dess-Martin periodinane. Impure DMP can be less reactive. - Increase Equivalents of DMP: An excess of DMP (typically 1.1-1.5 equivalents) is often necessary to drive the reaction to completion. - Extend Reaction Time: While DMP oxidations are generally fast, some substrates may require longer reaction times. Monitor by TLC. |
| Degradation of Starting Material or Product | - Maintain Anhydrous Conditions: Both Swern and DMP oxidations should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents to prevent quenching of reagents and side reactions. |
| Product Volatility | - Careful Evaporation: N-Boc-3-morpholinecarbaldehyde may be volatile. Use a rotary evaporator at low temperature and pressure, and consider using a cold trap. |
Problem 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Their Mitigation:
| Impurity | Identification (Expected ¹H NMR signals) | Mitigation Strategy |
| Unreacted N-Boc-3-morpholinemethanol | Broad singlet for the hydroxyl proton, characteristic CH₂-OH signals. | - Increase the equivalents of the oxidizing agent. - Extend the reaction time. |
| Over-oxidized Carboxylic Acid | Broad singlet for the carboxylic acid proton (>10 ppm). | - This is less common with Swern and DMP oxidations as they are generally selective for aldehydes.[2] If observed, ensure that no stronger, non-selective oxidants are contaminating the reaction. |
| Methylthiomethyl (MTM) Ether (Swern) | Singlet around 2.2 ppm (S-CH₃) and a singlet around 4.7 ppm (O-CH₂-S). | - Strict Temperature Control: Maintain the reaction temperature at -78 °C during the formation of the active species and addition of the alcohol. Do not allow the temperature to rise before the addition of the tertiary amine base.[1] |
| Epimerized Aldehyde | Difficult to distinguish by ¹H NMR without a chiral shift reagent or chiral chromatography. | - Use DMP Oxidation: DMP is known to minimize or prevent epimerization of chiral centers adjacent to the alcohol being oxidized.[3] - Mild Workup Conditions: Avoid strongly acidic or basic conditions during workup. |
| Dimethyl Sulfide (Swern) | Strong, unpleasant odor. | - This is a byproduct, not an impurity in the final product if properly removed. Ensure thorough evaporation of the solvent after workup. Residual odor in glassware can be removed by rinsing with bleach. |
| Acetic Acid (DMP) | Singlet around 2.1 ppm. | - Aqueous Workup: Perform an aqueous workup with a mild base like sodium bicarbonate to neutralize and remove the acetic acid byproduct. |
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is better for the synthesis of N-Boc-3-morpholinecarbaldehyde, Swern or Dess-Martin periodinane (DMP)?
Both Swern and DMP oxidations are effective for the synthesis of N-Boc-3-morpholinecarbaldehyde from the corresponding alcohol. The choice of method often depends on the specific requirements of the synthesis and available laboratory equipment.
-
Swern Oxidation: This is a cost-effective and widely used method. However, it requires cryogenic temperatures (-78 °C) and the handling of malodorous dimethyl sulfide. There is also a risk of forming methylthiomethyl ether side products if the temperature is not carefully controlled.[1][4]
-
Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild reaction conditions (often at room temperature), high yields, and excellent chemoselectivity.[5] A significant advantage of DMP is its ability to oxidize N-protected amino alcohols with minimal risk of epimerization, which is crucial for maintaining the stereochemical integrity of N-Boc-3-morpholinecarbaldehyde.[3] However, DMP is a more expensive reagent.
For sensitive substrates where stereochemical purity is paramount, DMP oxidation is often the preferred method.
Q2: My NMR spectrum shows unreacted starting material. How can I improve the conversion?
For both Swern and DMP oxidations, the presence of unreacted starting material typically indicates an incomplete reaction. To improve conversion, you can:
-
Increase the equivalents of the oxidizing agent: For Swern oxidation, ensure at least 2 equivalents of DMSO and 1.5 equivalents of oxalyl chloride are used. For DMP oxidation, using 1.1 to 1.5 equivalents of DMP is common.
-
Check the quality of your reagents: Ensure that all reagents are anhydrous and of high purity.
-
Extend the reaction time: Monitor the reaction by TLC until the starting material is fully consumed.
Q3: I have a significant amount of a side product that I suspect is the methylthiomethyl (MTM) ether from my Swern oxidation. How can I avoid this?
The formation of MTM ethers is a known side reaction in Swern oxidations that occurs when the reaction temperature is not kept sufficiently low.[1] To prevent this:
-
Maintain Cryogenic Temperatures: It is crucial to maintain the reaction temperature at or below -78 °C during the activation of DMSO with oxalyl chloride and the subsequent addition of the alcohol.
-
Order of Addition: Add the alcohol to the activated DMSO solution at -78 °C and stir for a sufficient time to allow for the formation of the alkoxysulfonium salt before adding the triethylamine.
Q4: How can I purify the final N-Boc-3-morpholinecarbaldehyde product?
The crude product can typically be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The purity of the final product is expected to be around 97% or higher.[6]
Q5: Is the N-Boc protecting group stable under the conditions of Swern and DMP oxidation?
Yes, the N-Boc group is generally stable under the neutral to mildly basic conditions of both Swern and DMP oxidations.[7] However, it is sensitive to strong acids. Therefore, acidic workup conditions should be avoided to prevent cleavage of the Boc group.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-morpholinecarbaldehyde via Swern Oxidation
This protocol is a representative procedure based on standard Swern oxidation conditions.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-3-morpholinemethanol | 217.27 | 1.00 g | 4.60 | 1.0 |
| Oxalyl chloride | 126.93 | 0.42 mL | 4.83 | 1.05 |
| Anhydrous Dimethyl sulfoxide (DMSO) | 78.13 | 0.66 mL | 9.20 | 2.0 |
| Anhydrous Triethylamine (TEA) | 101.19 | 3.20 mL | 23.0 | 5.0 |
| Anhydrous Dichloromethane (DCM) | - | 30 mL | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add oxalyl chloride (0.42 mL, 4.83 mmol) and anhydrous DCM (15 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (0.66 mL, 9.20 mmol) in anhydrous DCM (5 mL) to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Boc-3-morpholinemethanol (1.00 g, 4.60 mmol) in anhydrous DCM (10 mL) dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add anhydrous triethylamine (3.20 mL, 23.0 mmol) dropwise, ensuring the temperature does not rise above -60 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 1 hour.
-
Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of 20-40% ethyl acetate in hexanes).
Protocol 2: Synthesis of N-Boc-3-morpholinecarbaldehyde via Dess-Martin Periodinane (DMP) Oxidation
This protocol is a representative procedure based on standard DMP oxidation conditions.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-3-morpholinemethanol | 217.27 | 1.00 g | 4.60 | 1.0 |
| Dess-Martin periodinane (DMP) | 424.14 | 2.14 g | 5.06 | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | 25 mL | - | - |
| Sodium bicarbonate (optional) | 84.01 | 0.77 g | 9.20 | 2.0 |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-3-morpholinemethanol (1.00 g, 4.60 mmol) and anhydrous DCM (25 mL).
-
If the substrate is sensitive to mild acidity, add sodium bicarbonate (0.77 g, 9.20 mmol).
-
Add Dess-Martin periodinane (2.14 g, 5.06 mmol) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (typically complete within 1-3 hours).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (20 mL) and a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of 20-40% ethyl acetate in hexanes).
Visualizations
Caption: Reaction pathways for the synthesis of N-Boc-3-morpholinecarbaldehyde.
Caption: A troubleshooting workflow for the synthesis.
Caption: Potential side reactions in the synthesis of N-Boc-3-morpholinecarbaldehyde.
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. N-Boc-3-morpholinecarbaldehyde 97% | CAS: 833474-06-9 | AChemBlock [achemblock.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Preventing Epimerization During Oxidation of Chiral Alcohols
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during the oxidation of chiral alcohols.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral alcohol oxidation?
A1: Epimerization is a chemical process that inverts the stereochemistry at one of several stereocenters in a molecule. During the oxidation of a chiral alcohol, the desired chiral ketone or aldehyde product can undergo inversion of a nearby stereocenter, particularly the one alpha (α) to the newly formed carbonyl group. This leads to the formation of a diastereomer (an epimer) of the intended product, reducing the reaction's stereochemical fidelity.
Q2: What is the primary cause of epimerization during the oxidation of chiral alcohols?
A2: The primary cause of epimerization is the deprotonation of the acidic proton at the α-stereocenter of the newly formed carbonyl compound.[1] This is often facilitated by the presence of a base in the reaction mixture. The deprotonation results in the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of epimers and a loss of stereochemical purity.[1]
Q3: Which factors can increase the risk of epimerization?
A3: Several factors can increase the likelihood of epimerization:
-
Strong Bases: The presence of strong or sterically unhindered bases can readily abstract the α-proton.[1][2]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and epimerization.[1][2]
-
Prolonged Reaction Times: Extended exposure of the product to basic or acidic conditions increases the probability of epimerization.[1]
-
Substrate Structure: The acidity of the α-proton is influenced by the molecular structure. Protons α to carbonyl groups are particularly susceptible to abstraction.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the oxidation of chiral alcohols.
Issue 1: Significant epimerization observed during Swern oxidation.
The Swern oxidation, while generally mild, can lead to epimerization, especially when using triethylamine (Et₃N) as the base.
| Potential Cause | Recommended Solution | Rationale |
| Base-catalyzed enolization | Replace triethylamine (Et₃N) with a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA).[3][4] | Sterically hindered bases like DIPEA are less likely to deprotonate the α-carbon of the newly formed carbonyl, thus minimizing the formation of the planar enolate intermediate.[1][4] |
| Elevated reaction temperature | Maintain a strict reaction temperature of -78 °C, especially during the addition of the alcohol and the base.[3][4] | Low temperatures suppress the rate of the competing epimerization reaction.[5] Warming the reaction prematurely can lead to side reactions, including epimerization. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | Minimizing the time the product is exposed to the basic reaction conditions reduces the opportunity for epimerization.[1] |
Issue 2: Loss of stereochemical integrity with Dess-Martin Periodinane (DMP) oxidation.
DMP is known for its mild conditions and is generally less prone to causing epimerization.[6][7] However, issues can still arise with particularly sensitive substrates.
| Potential Cause | Recommended Solution | Rationale |
| Acid-sensitive substrate | Add a mild, non-nucleophilic base like pyridine or sodium bicarbonate as a buffer to the reaction mixture.[7][8] | The DMP oxidation produces two equivalents of acetic acid as a byproduct.[7] For acid-sensitive substrates, this can catalyze epimerization. A buffer neutralizes the generated acid. |
| Elevated reaction temperature | Perform the reaction at room temperature or below (e.g., 0 °C) if the substrate is particularly sensitive. | While DMP oxidations are often run at room temperature, lowering the temperature can further minimize the risk of epimerization for delicate molecules.[1] |
Issue 3: Epimerization in electrochemical oxidation.
Electrochemical methods, such as those using TEMPO as a mediator, can be sensitive to pH.
| Potential Cause | Recommended Solution | Rationale |
| High pH | Maintain the reaction pH between 8 and 9.[9] | Basic conditions can promote the epimerization of the intermediate aldehyde.[9] Controlling the pH is crucial for retaining enantiomeric purity. |
| Reaction format | Utilize a divided flow cell reactor instead of a batch reactor.[9] | A divided flow cell can offer better control over reaction conditions and minimize the residence time of the product in the basic medium, leading to significantly improved retention of enantiomeric excess (ee).[9] |
Experimental Protocols
Protocol 1: Standard Swern Oxidation with Minimized Epimerization
This protocol is adapted for a generic secondary alcohol where the resulting ketone is susceptible to epimerization.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Chiral secondary alcohol
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of DMSO (2.0 equivalents) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of the chiral secondary alcohol (1.0 equivalent) in DCM dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Stir the reaction for another 30 minutes at -78 °C, then slowly allow it to warm to room temperature.[3]
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of an Acid-Sensitive Chiral Alcohol
Materials:
-
Dess-Martin Periodinane (DMP)
-
Chiral alcohol
-
Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the chiral alcohol (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous DCM (0.1 M) at room temperature, add DMP (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing a 10-fold excess of Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary
The following table summarizes the effect of base selection on the enantiomeric excess (ee) retention in a representative oxidation.
| Oxidation Method | Base | Temperature | Substrate | Product ee Retention | Reference |
| Swern Oxidation | Triethylamine | -78 °C to RT | Chiral Alcohol | Can be low due to epimerization | [4] |
| Swern Oxidation | DIPEA | -78 °C to RT | Chiral Alcohol | High | [3][4] |
| Electrochemical | - | Room Temp (pH 11.5) | LEV-CH₂OH | ~80% | [9] |
| Electrochemical | - | Room Temp (pH 8-9) | LEV-CH₂OH | >97% | [9] |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. scribd.com [scribd.com]
- 7. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. echemi.com [echemi.com]
- 9. Scalable Flow Electrochemical Alcohol Oxidation: Maintaining High Stereochemical Fidelity in the Synthesis of Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
removal of dimethyl sulfide from Swern oxidation
Welcome to the technical support center for the Swern oxidation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of dimethyl sulfide (DMS), a volatile and malodorous byproduct of this widely used oxidation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong, unpleasant odor during a Swern oxidation, and how can it be minimized at the source?
The potent, unpleasant odor is caused by the byproduct dimethyl sulfide (DMS).[1][2] DMS is a volatile liquid with a boiling point of 37°C and can be detected by humans at concentrations as low as 0.02 to 0.1 parts per million.[1] To minimize its release, it is crucial to perform the entire reaction and workup in a well-ventilated fume hood.[1][3]
Q2: How can I effectively remove the smell of dimethyl sulfide from my glassware after the experiment?
A simple and effective method is to rinse the used glassware with an oxidizing solution such as household bleach (sodium hypochlorite) or an oxone solution.[1][4] These reagents oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1][2]
Q3: What are the recommended workup procedures to remove dimethyl sulfide from the reaction mixture?
There are several strategies to remove DMS during the workup:
-
Aqueous Wash: Standard workup involves quenching the reaction and then performing aqueous washes. However, due to the volatility of DMS, this may not be sufficient to completely remove the odor.
-
Oxidative Quenching: Introducing a mild oxidizing agent during the workup can chemically convert DMS to a non-volatile and odorless compound.
-
Azeotropic Removal: Dimethyl sulfide forms an azeotrope with pentane.[4] Repeatedly adding and evaporating pentane from the crude product can effectively remove residual DMS.[4]
-
Gas Bubbling: During the reaction or workup, a stream of inert gas (like nitrogen or argon) can be bubbled through the reaction mixture and vented through a trap containing a bleach solution to capture and neutralize the DMS gas.[4][5]
Q4: Are there any alternatives to dimethyl sulfoxide (DMSO) that do not produce dimethyl sulfide?
Yes, several "odorless" alternatives to DMSO have been developed. These reagents are designed to produce non-volatile or easily separable sulfide byproducts.
-
6-(Methylsulfinyl)hexanoic acid: This reagent produces 6-(methylthio)hexanoic acid as a byproduct, which is non-volatile and can be easily removed by aqueous extraction.[6][7][8]
-
Methyl 6-morpholinohexyl sulfoxide (MMSO): This sulfoxide generates a byproduct that can be removed by a simple acid-base extraction.[9][10]
-
Dodecyl methyl sulfoxide: This long-chain sulfoxide produces dodecyl methyl sulfide, a non-volatile and odorless byproduct that can be easily separated.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Persistent DMS odor after workup and column chromatography. | Incomplete removal of DMS. | 1. Co-evaporate the product with pentane multiple times to remove DMS as an azeotrope.[4] 2. If the product is stable, consider a dilute hydrogen peroxide wash during the workup.[4] |
| Low yield of the desired aldehyde/ketone. | Side reactions due to improper temperature control. | The Swern oxidation must be kept cold (typically below -60 °C) to avoid side reactions like the Pummerer rearrangement.[1][3] Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents. |
| Formation of α-epimerization in the product. | Use of triethylamine as a base. | For substrates prone to epimerization at the carbon alpha to the newly formed carbonyl, using a bulkier base such as diisopropylethylamine (DIPEA) can mitigate this side reaction.[1] |
| Product is contaminated with a methylthiomethyl (MTM) ether. | The reaction temperature was too high, leading to the Pummerer rearrangement. | Maintain a reaction temperature of -78 °C. This side reaction is more prevalent at higher temperatures.[3] |
Quantitative Data on Odorless Swern Oxidation Alternatives
| Sulfoxide Reagent | Byproduct | Separation Method | Reported Yields | Reference |
| 6-(Methylsulfinyl)hexanoic acid | 6-(Methylthio)hexanoic acid | Aqueous extraction | High | [6][7][8] |
| Methyl 6-morpholinohexyl sulfoxide (MMSO) | Methyl 6-morpholinohexyl sulfide (MMS) | Acid-base extraction | Very high | [9] |
| Dodecyl methyl sulfoxide | Dodecyl methyl sulfide | Standard purification | High | [10] |
Experimental Protocols
Standard Protocol for DMS Removal by Oxidative Quenching
-
Upon completion of the Swern oxidation, while maintaining the reaction at a low temperature (e.g., -78 °C), slowly add a quenching solution.
-
For an oxidative quench, a solution of hydrogen peroxide in a suitable solvent can be cautiously added. The amount should be stoichiometric to the DMS produced.
-
Allow the reaction to warm to room temperature.
-
Proceed with a standard aqueous workup, including washes with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol for Using an Odorless Sulfoxide (6-(methylsulfinyl)hexanoic acid)
-
In a flask under an inert atmosphere, dissolve 6-(methylsulfinyl)hexanoic acid in an appropriate solvent (e.g., dichloromethane) and cool to -78 °C.[6][7]
-
Slowly add oxalyl chloride, followed by the alcohol substrate.
-
After the appropriate reaction time, add triethylamine and allow the reaction to proceed.[6][7]
-
Upon completion, quench the reaction with water.
-
Perform an aqueous extraction. The byproduct, 6-(methylthio)hexanoic acid, will be extracted into the aqueous layer, especially under basic conditions.[7][8]
-
Isolate the product from the organic layer by drying and concentrating.
Visualizations
Experimental Workflow for DMS Removal
Caption: Workflow for DMS removal post-Swern oxidation.
Decision Tree for Choosing a DMS Removal Method
Caption: Decision tree for selecting a DMS removal method.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A practical improvement of odorless Corey–Kim and Swern oxidations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
stability of tert-butyl 3-formylmorpholine-4-carboxylate in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tert-butyl 3-formylmorpholine-4-carboxylate under acidic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experimental work.
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems related to the stability of this compound in acidic environments.
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of desired product after a reaction in acidic media. | Degradation of the starting material: The N-Boc (tert-butyloxycarbonyl) protecting group is labile in acidic conditions, leading to the cleavage of the protecting group and potential subsequent reactions of the aldehyde. | - Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) to check for the presence of the starting material. - Consider using a milder acidic catalyst or a non-acidic coupling method if the reaction chemistry allows. - If acidic conditions are necessary, perform the reaction at a lower temperature to minimize degradation. |
| Appearance of unexpected byproducts in the reaction mixture. | Side reactions of the deprotected morpholine or the aldehyde: The cleavage of the Boc group generates a reactive secondary amine and a tert-butyl cation. The tert-butyl cation can alkylate other nucleophiles in the reaction mixture. The aldehyde can also undergo side reactions under acidic conditions.[1] | - Use a scavenger, such as anisole or thioanisole, to trap the tert-butyl cation and prevent unwanted alkylation. - Optimize reaction conditions (e.g., temperature, reaction time) to favor the desired product formation over side reactions. - Purify the crude product carefully using techniques like column chromatography to isolate the desired compound from byproducts. |
| Inconsistent reaction outcomes. | Variability in the quality or age of the acidic reagent: The concentration and purity of the acid can affect the rate of Boc deprotection and the formation of byproducts. | - Use fresh, high-purity acidic reagents. - Standardize the concentration of the acidic solution before use. - Store acidic reagents properly to prevent changes in concentration over time. |
| Difficulty in isolating the product after acidic workup. | Formation of water-soluble salts: The deprotected morpholine amine will be protonated in acidic conditions, forming a salt that may be highly soluble in the aqueous phase. | - Adjust the pH of the aqueous layer to be basic (pH > 8) with a suitable base (e.g., NaHCO₃, Na₂CO₃) to deprotonate the amine, allowing for extraction into an organic solvent. - Use a suitable organic solvent for extraction. |
Frequently Asked Questions (FAQs)
Q1: How stable is the N-Boc protecting group on this compound in acidic conditions?
A1: The tert-butyloxycarbonyl (Boc) protecting group is known to be acid-labile. Its stability is highly dependent on the strength of the acid, the temperature, and the solvent used. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group, even at room temperature.[2] Milder acidic conditions will result in slower cleavage.
Q2: What are the primary degradation products of this compound in acid?
A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the carbamate bond. This results in the formation of 3-formylmorpholine, carbon dioxide, and a tert-butyl cation. The tert-butyl cation is unstable and will typically be converted to isobutylene or tert-butanol.
Q3: Can I use this compound in reactions that require acidic catalysts?
A3: It is challenging but possible. The success of such a reaction depends on the relative rates of the desired reaction and the deprotection of the Boc group. It is crucial to carefully select the acidic catalyst and optimize the reaction conditions (e.g., low temperature, short reaction time) to minimize the degradation of the starting material. Monitoring the reaction progress closely is highly recommended.
Q4: Are there any alternative protecting groups for the morpholine nitrogen that are more stable in acidic conditions?
A4: Yes, if acidic conditions are unavoidable and the Boc group proves to be too labile, you might consider using protecting groups that are more stable to acid but can be removed under other conditions. For example, the benzyloxycarbonyl (Cbz or Z) group is stable to mild acids but can be removed by hydrogenolysis. The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and generally stable to acidic conditions.
Data Presentation
The following table provides illustrative data on the stability of this compound under various acidic conditions. Please note that this data is representative and based on the general behavior of N-Boc protected compounds. Actual results may vary depending on the specific experimental setup.
| Condition | Temperature (°C) | Time (hours) | Remaining Compound (%) | Primary Degradation Product |
| 1 M HCl in Methanol | 25 | 1 | < 5 | 3-Formylmorpholine |
| 20% TFA in Dichloromethane | 25 | 1 | < 1 | 3-Formylmorpholine |
| 0.1 M HCl (aqueous) | 25 | 4 | ~ 50 | 3-Formylmorpholine |
| pH 4 Buffer (Acetate) | 25 | 24 | > 95 | Not significant |
| pH 2 Buffer (Phosphate) | 50 | 6 | ~ 70 | 3-Formylmorpholine |
Experimental Protocols
Protocol for Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in acidic conditions, in line with ICH guidelines for stress testing.[3]
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), certified ACS grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Sodium hydroxide (NaOH), for neutralization
-
Methanol, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
pH meter
2. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
3. Acidic Stress Conditions:
-
Condition 1 (Strong Acid): To 1 mL of the stock solution in a suitable container, add 1 mL of 2 M HCl in methanol.
-
Condition 2 (Moderate Acid): To 1 mL of the stock solution, add 1 mL of 0.2 M aqueous HCl.
-
Condition 3 (Mild Acid): Prepare a buffer solution at pH 4 (e.g., acetate buffer). To 1 mL of the stock solution, add 1 mL of the pH 4 buffer.
-
Control Sample: Prepare a control sample by diluting 1 mL of the stock solution with 1 mL of the solvent used for the stock solution.
4. Incubation:
-
Incubate the samples from step 3 at a controlled temperature (e.g., 25 °C or 50 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
5. Sample Analysis:
-
Immediately after withdrawal, neutralize the acidic samples with an appropriate amount of a suitable base (e.g., NaOH solution) to stop the degradation.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact compound from its degradation products. A typical starting point for method development could be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
6. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualization
The following diagram illustrates the proposed degradation pathway of this compound under acidic conditions.
Caption: Acid-catalyzed degradation of this compound.
References
Technical Support Center: Boc Deprotection of Morpholine Derivatives
Welcome to the technical support center for the Boc deprotection of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common challenges in this crucial synthetic step. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help ensure the success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the Boc deprotection of morpholine-containing compounds.
Q1: My Boc deprotection is incomplete or proceeding very slowly. What are the common causes and how can I fix this?
A1: Incomplete deprotection is a frequent issue. The primary causes and their solutions are outlined below:
-
Insufficient Acid Strength or Concentration : The rate of Boc cleavage is highly dependent on the acid concentration.[1] If the reaction is sluggish, the concentration of your acid (e.g., Trifluoroacetic Acid - TFA) may be too low.
-
Inadequate Reaction Time or Temperature : Deprotection is a kinetic process and may require more time for sterically hindered or electron-deficient substrates.[4] Most deprotections are run at room temperature.
-
Solution : First, ensure the reaction has been running for a sufficient duration (typically 1-4 hours). Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] If the reaction is still slow, a slight increase in temperature can be considered, though this may also promote side reactions.
-
-
Poor Solubility : The N-Boc morpholine derivative may not be fully dissolved in the chosen solvent, limiting its exposure to the acid.[1]
-
Solution : Ensure your substrate is fully dissolved. If solubility in DCM is an issue, consider alternative solvent systems.
-
-
Steric Hindrance : The area around the Boc-protected nitrogen on the morpholine ring or adjacent functionalities might be sterically crowded, hindering the approach of the acid.[1][4]
Q2: I'm observing unexpected byproducts in my reaction. What are they and how can I prevent them?
A2: The primary side reaction during acidic Boc deprotection is alkylation caused by the reactive tert-butyl cation (tBu⁺) that is generated.[2][6] This electrophile can react with any nucleophilic sites on your molecule.
-
Common Side Reaction : If your morpholine derivative contains other electron-rich functional groups (like indole rings, phenols, or thioethers), they are susceptible to tert-butylation.[1][6]
-
Prevention with Scavengers : The most effective way to prevent these side reactions is by adding a "scavenger" to the reaction mixture. Scavengers are compounds that react with and neutralize the tert-butyl cation before it can react with your product.[6]
Q3: My morpholine derivative also contains other acid-sensitive functional groups (e.g., t-butyl esters, acetals). How can I selectively remove the Boc group?
A3: Standard strong acid conditions like high concentrations of TFA will likely cleave other acid-labile groups.[3] In such cases, milder or alternative deprotection methods are necessary.
-
Milder Acidic Conditions :
-
Lower TFA Concentration : Start with a lower concentration of TFA (e.g., 10-20% in DCM) and carefully monitor the reaction to find a condition where the Boc group is cleaved faster than the other protecting groups.[2]
-
HCl in 1,4-Dioxane : A 4M solution of HCl in dioxane is a common alternative to TFA and can sometimes offer different selectivity.[5]
-
p-Toluenesulfonic Acid (pTSA) : Using stoichiometric amounts of pTSA in a solvent like acetonitrile/methanol can be a milder option.[6]
-
-
Non-Acidic Methods :
-
Oxalyl Chloride in Methanol : This is a very mild method that is tolerant of acid-labile esters and proceeds at room temperature.[7][8]
-
Thermal Deprotection : Heating the N-Boc compound in a suitable solvent (e.g., boiling water or trifluoroethanol) can effect deprotection without any acid.[7][9] This is considered a "green" chemistry approach.
-
Q4: The work-up of my TFA deprotection is problematic. My product is an oil, or I'm struggling to remove the TFA salt.
A4: TFA salts can sometimes be oily and difficult to handle.[10] Additionally, residual TFA can complicate downstream reactions.
-
Isolation as a Salt : The standard procedure is to concentrate the reaction mixture to remove the bulk of the DCM and TFA, then precipitate the product's TFA salt by adding it to cold diethyl ether.[11][12] The resulting solid can be filtered and washed with more cold ether.[12]
-
Removing Residual TFA : To remove trace amounts of TFA, the crude product can be co-evaporated with a non-polar solvent like toluene or DCM several times.[5][6]
-
Conversion to Free Amine : If the free amine is required, a basic work-up can be performed after the initial evaporation. Dissolve the residue in a suitable organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[11] Be aware that this is only suitable if your final product is not water-soluble.
-
Ion-Exchange Resin : For water-soluble amines, using a basic resin like Amberlyst A21 can be an effective way to neutralize the TFA salt without an aqueous work-up.[13]
Data & Reaction Conditions
The following tables summarize typical conditions for various Boc deprotection methods. Use these as a starting point for your optimizations.
Table 1: Common Acidic Boc Deprotection Conditions
| Reagent/System | Concentration (v/v) | Typical Solvent | Temperature | Time | Notes |
| TFA | 20-25% | DCM | Room Temp | 1 - 4 hours | Standard, generally effective conditions.[2] |
| TFA | 50% | DCM | Room Temp | 30 - 60 min | Faster deprotection; for less sensitive substrates.[2] |
| TFA | 100% (Neat) | None | Room Temp | 5 - 15 min | Very rapid but increases risk of side reactions.[2] |
| HCl in 1,4-Dioxane | 4 M | 1,4-Dioxane | Room Temp | 1 - 4 hours | Good alternative to TFA; product often precipitates as HCl salt.[5] |
Table 2: Alternative & Milder Boc Deprotection Methods
| Method/Reagent | Conditions | Time | Yield (%) | Notes |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Quantitative | Excellent "green" option for thermally stable compounds.[7][9] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | Very mild; tolerant of acid-labile esters.[7][8] |
| p-Toluenesulfonic Acid | Stoichiometric pTSA, MeCN/MeOH | Room Temp | Variable | Can be used under milder acidic conditions.[6] |
Visual Guides & Workflows
Troubleshooting Workflow for Incomplete Deprotection
The following diagram outlines a logical workflow for troubleshooting an incomplete Boc deprotection reaction.
Caption: A decision tree for troubleshooting incomplete Boc deprotection reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
This diagram illustrates the general mechanism for the removal of a Boc protecting group using an acid like TFA and the role of a scavenger.
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
This protocol is a general starting point for most N-Boc morpholine derivatives.
-
Preparation : Dissolve the Boc-protected morpholine derivative in Dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a stir bar.[5]
-
Reagent Addition : If required, add a scavenger (e.g., Triisopropylsilane, 2.5–5% v/v).[6] Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 25% v/v).[5] A gentle evolution of gas (isobutylene) may be observed.
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6] The deprotected amine salt product is typically more polar than the starting material.
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]
-
To remove residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.[6]
-
Dissolve the resulting oil or solid in a minimal amount of DCM or methanol and add it dropwise to a flask of cold, stirring diethyl ether to precipitate the TFA salt.[12]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[12]
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is a common alternative to TFA, particularly if TFA salts are problematic.
-
Preparation : Place the Boc-protected morpholine derivative into a round-bottom flask with a stir bar.
-
Reagent Addition : Add a commercial solution of 4M HCl in 1,4-dioxane (typically 10 equivalents relative to the substrate).[5]
-
Reaction : Stir the resulting solution or suspension at room temperature.
-
Monitoring : Monitor the reaction by TLC or LC-MS. For many substrates, the hydrochloride salt of the deprotected amine will precipitate out of the solution as a solid.[5] Reaction is typically complete in 1-4 hours.[5]
-
Work-up :
-
If a precipitate has formed, it can be isolated by filtration and washed with 1,4-dioxane or diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[5] The product can be used as is or purified further if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Boc-3-morpholinecarbaldehyde
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of N-Boc-3-morpholinecarbaldehyde, a key intermediate in pharmaceutical development. The primary focus is on the critical oxidation step of N-Boc-3-morpholinemethanol.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the oxidation of N-Boc-3-morpholinemethanol is consistently low. What are the most common causes?
A1: Low yields in this oxidation step typically stem from a few common issues: incomplete reaction, degradation of the product, or difficulties during workup and purification. The two most prevalent mild oxidation methods, Swern and Dess-Martin periodinane (DMP), have distinct challenges. For Swern oxidations, improper temperature control (not keeping it below -60°C) is a primary culprit.[1] For DMP oxidations, the quality and stoichiometry of the reagent are critical.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The nature of the side products depends on the method used.
-
Swern Oxidation: Incomplete reaction will leave starting material. If triethylamine is used as the base, epimerization at the carbon alpha to the newly formed aldehyde can occur.[1] Additionally, adding the base before the alcohol has fully reacted can form alkoxythiomethyl ether byproducts.[2]
-
DMP Oxidation: The main impurity is often unreacted starting material. Over-oxidation to the carboxylic acid is less common with DMP under standard conditions but can occur with prolonged reaction times or elevated temperatures.
Q3: Is there a preferred oxidation method for this substrate? Swern or Dess-Martin?
A3: Both methods are effective for oxidizing primary alcohols to aldehydes and are known for their mild conditions and tolerance of sensitive functional groups.[1][3][4][5] The choice often depends on laboratory resources and scale. The Swern oxidation is cost-effective for large-scale reactions but requires cryogenic temperatures and produces foul-smelling dimethyl sulfide.[1][2] The DMP oxidation is operationally simpler and avoids extreme temperatures and odors, but the reagent is more expensive, has a high molecular weight, and can be potentially explosive if impure.[6]
Q4: My final product appears unstable after purification. How can I improve its stability?
A4: Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid. It is recommended to store the purified N-Boc-3-morpholinecarbaldehyde under an inert atmosphere (like argon or nitrogen) at low temperatures. If the instability is observed during purification on silica gel, minimizing the time the compound spends on the column can help.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Issue 1: Low Yield in Swern Oxidation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Reaction temperature rose above -60°C | The reaction between DMSO and oxalyl chloride is highly exothermic and the resulting intermediate is unstable at warmer temperatures.[1] Maintain a strict internal temperature of -78°C (a dry ice/acetone bath is standard) during the addition of all reagents. |
| Incorrect order of reagent addition | First, activate DMSO with oxalyl chloride. Second, add the alcohol (N-Boc-3-morpholinemethanol). Finally, after the alcohol has reacted, add the triethylamine base. Adding the base too early can lead to side reactions.[2] |
| Epimerization of the alpha-carbon | Triethylamine can sometimes be basic enough to cause epimerization.[1] If stereochemical purity is critical, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA).[1][7] |
| Foul odor (Dimethyl Sulfide) | This is an unavoidable byproduct of the Swern oxidation.[1] All steps, including the workup, must be performed in a well-ventilated fume hood.[1] To neutralize the odor on glassware, rinse with an oxidizing solution such as bleach or Oxone®.[1] |
Issue 2: Incomplete Reaction with Dess-Martin Periodinane (DMP)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor quality or degraded DMP reagent | DMP is sensitive to moisture. Use a fresh bottle from a reliable supplier or a newly opened container. Store it tightly sealed in a desiccator. Impure DMP has also been reported to be explosive.[8] |
| Insufficient equivalents of DMP | Due to its high molecular weight, a significant mass of DMP is required.[6] Typical procedures use between 1.2 and 1.8 equivalents of DMP.[6] Ensure your molar calculations are correct and consider a slight excess to drive the reaction to completion. |
| Reaction not stirred long enough | While DMP oxidations are often complete within a few hours at room temperature, reaction times can vary. Monitor the reaction progress by TLC. If starting material is still present after 3-4 hours, allow the reaction to stir longer (e.g., up to 16 hours).[6] |
Experimental Protocols
Protocol 1: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78°C under an argon atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65°C.
-
Stir the resulting mixture for 15 minutes at -78°C.
-
Add a solution of N-Boc-3-morpholinemethanol (1.0 eq) in anhydrous DCM dropwise over 10 minutes.
-
Stir the reaction for 30-45 minutes at -78°C.
-
Add triethylamine (5.0 eq) dropwise, and stir the mixture for an additional 30 minutes at -78°C.[7]
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of N-Boc-3-morpholinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.5 eq) in one portion.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in 1-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Visualizations
Caption: General experimental workflow for the synthesis of N-Boc-3-morpholinecarbaldehyde.
Caption: Troubleshooting flowchart for low yield in the oxidation step.
Caption: Simplified logical relationship diagram for the Swern oxidation mechanism.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: tert-Butyl 3-formylmorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the storage, handling, and utilization of tert-butyl 3-formylmorpholine-4-carboxylate, a key chiral building block in organic synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to adhere to the following storage guidelines. The compound is known to be hygroscopic.
| Storage Condition | Recommendation | Citation |
| Short-Term Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | [1] |
| Long-Term Storage | For extended periods, it is recommended to store the compound under an inert atmosphere in a freezer at -20°C. | |
| Atmosphere | Store under an inert gas, such as argon or nitrogen, to prevent degradation from moisture and air. | [1] |
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: Standard laboratory PPE is required to ensure safety. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[1]
Q3: What are the main chemical hazards associated with this compound?
A3: Handlers should be aware of the following potential hazards:
-
May cause skin and eye irritation upon contact.[1]
-
May be harmful if swallowed or inhaled.
-
Incompatible with strong oxidizing agents.
Q4: What is the primary application of (S)-tert-butyl 3-formylmorpholine-4-carboxylate?
A4: The (S)-enantiomer of this compound is a crucial chiral intermediate in the synthesis of the antiemetic drug Aprepitant. It forms the morpholine core of the final active pharmaceutical ingredient.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions involving this compound, particularly in the context of reductive amination, a common transformation for this aldehyde.
Scenario 1: Incomplete or Slow Reductive Amination Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Ineffective Reducing Agent | Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB). | STAB is particularly effective for reductive aminations as it selectively reduces the intermediate imine in the presence of the starting aldehyde. |
| Suboptimal pH | For reactions using sodium cyanoborohydride, maintain a weakly acidic pH (around 5-6). | Imine formation is favored under weakly acidic conditions, which is necessary for the subsequent reduction. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. | The bulky Boc group may sterically hinder the approach of the amine or the reducing agent. |
| Poor Solubility | Choose a solvent system in which all reactants are fully soluble (e.g., dichloromethane, tetrahydrofuran, or methanol). | Incomplete dissolution of reactants can lead to a slow or incomplete reaction. |
Scenario 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Over-alkylation of Primary Amine | Use a stepwise procedure: first form the imine, then add the reducing agent. | This can help control the reaction and prevent the product secondary amine from reacting further with the aldehyde. |
| Epimerization of the Chiral Center | Maintain mild reaction conditions and avoid strong acids or bases. | The chiral center alpha to the aldehyde is susceptible to racemization under harsh conditions. |
| Premature Deprotection of the Boc Group | Avoid strongly acidic conditions during the reductive amination step. | The Boc (tert-butoxycarbonyl) protecting group is labile to strong acids. |
| Aldehyde Self-Condensation (Aldol Reaction) | Add the aldehyde slowly to the reaction mixture containing the amine. | This minimizes the concentration of the aldehyde at any given time, reducing the likelihood of self-condensation. |
Scenario 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Explanation |
| Residual Reducing Agent or Byproducts | Perform an aqueous workup to remove water-soluble impurities. | Boron-based reducing agents and their byproducts can often be removed by washing with water or aqueous bicarbonate solution. |
| Product is an Oil or Difficult to Crystallize | Use column chromatography on silica gel for purification. | A suitable eluent system (e.g., ethyl acetate/hexanes) can effectively separate the desired product from starting materials and impurities. |
| Emulsion during Aqueous Workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | The increased ionic strength of the aqueous layer can facilitate phase separation. |
Experimental Protocols
Key Experiment: Synthesis of a Precursor to Aprepitant via Reductive Amination
This protocol describes the reductive amination of (S)-tert-butyl 3-formylmorpholine-4-carboxylate with a chiral amine, a key step in the synthesis of Aprepitant.
Materials:
-
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate
-
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired secondary amine product.
Visualizations
Logical Workflow for the Synthesis of an Aprepitant Precursor
Caption: Synthetic workflow for the reductive amination step in the synthesis of an Aprepitant precursor.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Tert-Butyl 3-Formylmorpholine-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of tert-butyl 3-formylmorpholine-4-carboxylate, a key building block in medicinal chemistry. The purity of this reagent is critical for the synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to side reactions, lower yields, and the formation of undesirable byproducts. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the robust purity assessment of this compound.
Overview of Analytical Methods
The selection of an appropriate analytical technique is paramount for accurate purity determination. Here, we compare three powerful methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique for separating and quantifying components in a mixture.[1] For aldehydes lacking a strong UV chromophore, derivatization is often employed to enhance detection.[1][2] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a hydrazone that is readily detectable by UV-Vis.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.[4] For less volatile aldehydes, derivatization can be used to increase volatility and improve chromatographic performance. GC-MS offers high sensitivity and specificity, making it excellent for identifying and quantifying trace impurities.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling highly accurate quantification.[7] ¹H qNMR is particularly powerful for organic molecules.[5][8]
Comparative Analysis of Methods
The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.
| Parameter | HPLC-UV (with DNPH Derivatization) | GC-MS (with PFBHA Derivatization) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation of DNPH derivatives with UV detection.[1] | Chromatographic separation of volatile derivatives with mass spectrometric detection. | Direct measurement of analyte concentration against a certified internal standard.[5] |
| Specificity | Good. Dependent on chromatographic resolution from impurities. | Very High. Mass spectrometer provides structural information for peak identification.[4] | Very High. Provides structural confirmation of the analyte and impurities. |
| Sensitivity | High.[9] | Very High. Can detect impurities at trace levels.[4] | Moderate to High. Dependent on magnetic field strength and acquisition time. |
| Precision | High (RSD < 2%). | High (RSD < 5%). | Very High (RSD < 1%).[7] |
| Sample Throughput | Moderate. Derivatization step can be time-consuming. | Moderate. Derivatization and longer run times can limit throughput. | Low to Moderate. Sample preparation is simple, but longer acquisition times may be needed for high precision. |
| Quantification | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. | Absolute quantification using a certified internal standard.[10] |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Potential Impurities Detected | Starting materials, byproducts, and degradation products that react with DNPH. | Volatile impurities from the synthesis, including residual solvents and byproducts of Swern oxidation.[11] | A wide range of proton-containing impurities. |
Detailed Experimental Protocols
HPLC-UV Method with DNPH Derivatization
This protocol is based on established methods for aldehyde analysis using DNPH.[1]
a) Reagents and Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[1]
-
HPLC system with UV detector
b) Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile and make up to the mark.
-
Transfer 1 mL of this solution to a vial and add 1 mL of the DNPH reagent.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Dilute the derivatized sample with acetonitrile/water (50:50) to a suitable concentration for HPLC analysis.
c) Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)
-
Gradient Program: 60% A to 90% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm[1]
-
Injection Volume: 10 µL
d) Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound, derivatized in the same manner as the sample.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks, or against the calibration curve for an assay value.
GC-MS Method with PFBHA Derivatization
This protocol is adapted from methods for the analysis of aldehydes using PFBHA derivatization.
a) Reagents and Materials:
-
This compound sample
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution
-
Solvent (e.g., Toluene)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
b) Sample Preparation (Derivatization):
-
Accurately weigh approximately 5 mg of the sample into a vial.
-
Dissolve in 1 mL of toluene.
-
Add 100 µL of the PFBHA solution.
-
Cap the vial and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
c) GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550
d) Quantification:
-
Identify the main peak corresponding to the PFBHA derivative of this compound.
-
Identify impurity peaks by their mass spectra. Potential impurities include the starting alcohol (tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate) and the over-oxidized carboxylic acid.
-
Calculate purity based on the area percent of the main peak.
Quantitative ¹H NMR (qNMR) Method
This protocol follows general guidelines for qNMR analysis.[5][8]
a) Reagents and Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
b) Sample Preparation:
-
Accurately weigh approximately 15 mg of the sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Cap and gently agitate to ensure complete dissolution.
c) NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Ensure a high signal-to-noise ratio.
d) Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the purity using the following equation[10]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Data Presentation: Hypothetical Purity Analysis
The following table summarizes potential results from the analysis of a batch of this compound.
| Method | Purity of Main Component (%) | Identified Impurities | Impurity Content (%) |
| HPLC-UV | 98.5 (Area %) | Impurity A (retention time 5.2 min) | 0.8 |
| Impurity B (retention time 8.9 min) | 0.5 | ||
| Unidentified | 0.2 | ||
| GC-MS | 98.2 (Area %) | tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | 1.1 |
| tert-butyl morpholine-4-carboxylate-3-carboxylic acid | 0.4 | ||
| Residual Toluene | 0.3 | ||
| qNMR | 98.8 (w/w %) | tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | 0.9 (w/w %) |
| Dimethyl sulfoxide | 0.2 (w/w %) |
Visualization of Experimental Workflow
Caption: Workflow for the purity analysis of this compound.
Conclusion and Recommendations
The purity of this compound can be reliably determined using HPLC-UV, GC-MS, and qNMR.
-
HPLC-UV with derivatization is a robust and widely accessible method suitable for routine quality control.
-
GC-MS provides superior specificity for impurity identification, particularly for volatile byproducts from the synthesis, such as those from a Swern oxidation.[11][12]
-
qNMR stands out as a primary method for obtaining a highly accurate, absolute purity value without the need for an analyte-specific reference standard.[5][7] It is particularly valuable for the certification of reference materials and for in-depth structural confirmation of impurities.
For routine analysis where a reference standard is available, HPLC-UV is a cost-effective and reliable choice. For comprehensive impurity profiling and identification, GC-MS is highly recommended. For the highest accuracy and for certifying the purity of a batch, qNMR is the gold standard. The selection of the most appropriate method will ultimately depend on the specific requirements of the research or development phase.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the NMR Characterization of N-Boc-3-morpholinecarbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of N-Boc-3-morpholinecarbaldehyde and its closely related derivatives: N-Boc-3-morpholinecarboxylic acid and (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol. This document also includes a detailed experimental protocol for the synthesis of these compounds and an alternative, 4-formylmorpholine, for comparative analysis.
Introduction
N-Boc-3-morpholinecarbaldehyde and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure found in numerous approved drugs, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability. The N-Boc protecting group allows for selective chemical transformations at other positions of the molecule. Accurate characterization of these compounds by NMR spectroscopy is crucial for confirming their identity, purity, and stereochemistry, which are critical parameters in the drug development process. This guide offers a centralized resource for researchers working with these important synthetic intermediates.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for N-Boc-3-morpholinecarbaldehyde, its carboxylic acid and alcohol derivatives, and the comparative compound 4-formylmorpholine. The data is presented to facilitate easy comparison of chemical shifts (δ) and coupling constants (J).
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-Boc-3-morpholinecarbaldehyde | Aldehyde-H | ~9.5 (s) | Singlet | - |
| H-3 | ~4.2 (m) | Multiplet | - | |
| Morpholine-H | 3.2-4.0 (m) | Multiplet | - | |
| Boc-H | 1.45 (s) | Singlet | - | |
| N-Boc-3-morpholinecarboxylic acid | COOH | ~10-12 (br s) | Broad Singlet | - |
| H-3 | ~4.1 (m) | Multiplet | - | |
| Morpholine-H | 3.2-4.0 (m) | Multiplet | - | |
| Boc-H | 1.46 (s) | Singlet | - | |
| (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol | OH | ~2.5 (br s) | Broad Singlet | - |
| CH₂OH | ~3.6-3.8 (m) | Multiplet | - | |
| H-3 | ~3.9 (m) | Multiplet | - | |
| Morpholine-H | 3.2-4.0 (m) | Multiplet | - | |
| Boc-H | 1.44 (s) | Singlet | - | |
| 4-Formylmorpholine | Aldehyde-H | 8.06 (s) | Singlet | - |
| Morpholine-H (adjacent to N) | 3.69 (t) | Triplet | 4.8 | |
| Morpholine-H (adjacent to O) | 3.56 (t) | Triplet | 4.8 |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| N-Boc-3-morpholinecarbaldehyde | Aldehyde C=O | ~200 |
| Boc C=O | ~154 | |
| Boc C(CH₃)₃ | ~80 | |
| C-3 | ~55 | |
| Morpholine-C | ~45, ~67 | |
| Boc-CH₃ | ~28 | |
| N-Boc-3-morpholinecarboxylic acid | Carboxyl C=O | ~175 |
| Boc C=O | ~155 | |
| Boc C(CH₃)₃ | ~81 | |
| C-3 | ~53 | |
| Morpholine-C | ~45, ~67 | |
| Boc-CH₃ | ~28 | |
| (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol | CH₂OH | ~63 |
| Boc C=O | ~155 | |
| Boc C(CH₃)₃ | ~80 | |
| C-3 | ~58 | |
| Morpholine-C | ~46, ~67 | |
| Boc-CH₃ | ~28 | |
| 4-Formylmorpholine | Aldehyde C=O | 160.7 |
| Morpholine-C (adjacent to N) | 45.4, 40.2 | |
| Morpholine-C (adjacent to O) | 66.9, 66.0 |
Experimental Protocols
Detailed methodologies for the synthesis and NMR characterization of the discussed compounds are provided below.
Synthesis Protocols
1. Synthesis of N-Boc-3-morpholinecarbaldehyde
This synthesis can be achieved through the oxidation of (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol.
-
Materials: (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-morpholinecarbaldehyde.
-
2. Synthesis of N-Boc-3-morpholinecarboxylic acid
This compound can be prepared by the oxidation of N-Boc-3-morpholinecarbaldehyde.
-
Materials: N-Boc-3-morpholinecarbaldehyde, Sodium chlorite (NaClO₂), Monosodium phosphate (NaH₂PO₄), 2-methyl-2-butene, tert-Butanol, Water.
-
Procedure:
-
Dissolve N-Boc-3-morpholinecarbaldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and monosodium phosphate (1.5 eq).
-
Add the aqueous solution of the oxidizing agents dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-3-morpholinecarboxylic acid.
-
3. Synthesis of (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol
This alcohol can be synthesized by the reduction of N-Boc-3-morpholinecarboxylic acid or its corresponding ester.
-
Materials: N-Boc-3-morpholinecarboxylic acid, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Iodine (I₂), Anhydrous Tetrahydrofuran (THF).
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-3-morpholinecarboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol.
-
4. Synthesis of 4-Formylmorpholine
-
Materials: Morpholine, Formic acid.
-
Procedure:
-
In a round-bottom flask, cool formic acid (1.2 eq) to 0 °C.
-
Slowly add morpholine (1.0 eq) to the cooled formic acid with stirring.
-
After the addition is complete, heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and purify by distillation under reduced pressure to obtain 4-formylmorpholine.
-
NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 12-16 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 220-250 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of Key Relationships
The following diagrams illustrate the synthetic relationships between the discussed compounds and the general workflow for their NMR characterization.
Caption: Synthetic interconversion of N-Boc-3-morpholinecarbaldehyde derivatives.
Caption: General workflow for NMR characterization of synthesized compounds.
Conclusion
This guide provides a foundational resource for the NMR characterization of N-Boc-3-morpholinecarbaldehyde and its key derivatives. The tabulated NMR data allows for rapid comparison and identification, while the detailed experimental protocols offer practical guidance for the synthesis and analysis of these important building blocks. The provided visualizations aim to clarify the relationships between these compounds and the standard workflow for their characterization. This information is intended to support researchers in their efforts to synthesize and characterize novel compounds for drug discovery and development.
Tert-butyl 3-formylmorpholine-4-carboxylate vs other chiral aldehydes in synthesis
A Comparative Guide to Chiral Aldehydes in Synthesis: Tert-butyl 3-formylmorpholine-4-carboxylate vs. Other Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral building block is pivotal to achieving desired stereochemical outcomes. Chiral aldehydes, in particular, serve as versatile synthons for the construction of complex stereogenic centers. This guide provides a comparative overview of this compound and other prominent chiral aldehydes, with a special focus on the widely utilized Garner's aldehyde. While direct comparative experimental data for this compound is limited in the current literature, this guide aims to provide a comprehensive comparison based on available information, highlighting structural analogies and potential applications.
Introduction to Chiral Aldehydes in Asymmetric Synthesis
Chiral aldehydes are indispensable tools in modern organic synthesis. Their electrophilic carbonyl group readily participates in a variety of carbon-carbon bond-forming reactions, including aldol additions, Grignard reactions, and Wittig olefinations. The inherent chirality of these aldehydes allows for the diastereoselective formation of new stereocenters, making them valuable precursors for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active molecules.
This compound: A Chiral Morpholine Derivative
This compound is a chiral aldehyde incorporating a morpholine scaffold, a privileged structural motif found in numerous bioactive compounds. The presence of the Boc-protected nitrogen and the cyclic ether framework can influence its reactivity and the stereochemical course of its reactions.
Synthesis:
The synthesis of this compound typically starts from a chiral amino acid precursor, such as serine. A general synthetic pathway is outlined below.
Caption: General synthetic scheme for this compound.
Applications in Synthesis:
While specific, high-yielding examples with detailed stereochemical outcomes are not extensively reported in peer-reviewed literature, the structural features of this compound suggest its utility in various asymmetric transformations. The morpholine ring can act as a coordinating element, potentially influencing the facial selectivity of nucleophilic attack on the aldehyde.
Garner's Aldehyde: A Workhorse in Chiral Synthesis
(R)- or (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, is one of the most widely used chiral aldehydes in organic synthesis.[1][2][3] Its popularity stems from its straightforward preparation from serine, its high stability, and the excellent stereocontrol it exerts in a multitude of reactions.[1][2][3]
Synthesis:
Garner's aldehyde is also synthesized from L- or D-serine. The protection of the amino and carboxyl groups, followed by cyclization and oxidation, affords the target aldehyde.[2][3]
Caption: Synthesis of Garner's Aldehyde from L-Serine.
Performance Comparison: this compound vs. Garner's Aldehyde
A direct quantitative comparison is challenging due to the limited published data on this compound. However, a qualitative comparison based on their structures and the extensive data available for Garner's aldehyde can be made.
| Feature | This compound | Garner's Aldehyde |
| Chiral Source | L- or D-Serine | L- or D-Serine |
| Protecting Group | Boc | Boc |
| Heterocyclic Core | Morpholine | Oxazolidine |
| Stereocontrol | Expected to be good due to the rigid cyclic structure, but lacks extensive documentation. | Excellent and well-documented in numerous publications.[1][2][3] |
| Stability | Expected to be stable. | Known to be a stable, crystalline solid.[1] |
| Applications | Potentially similar to Garner's aldehyde, but requires further investigation. | Widely used in the synthesis of amino alcohols, sugars, and other complex natural products.[1][2][3] |
Experimental Protocols for Key Reactions
The following are general protocols for common asymmetric reactions involving chiral aldehydes. These can serve as a starting point for investigations with this compound and for comparison with results obtained using Garner's aldehyde.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds with the creation of up to two new stereocenters.
General Protocol:
-
To a solution of the chiral aldehyde (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂, THF) at -78 °C is added a Lewis acid (e.g., TiCl₄, Sn(OTf)₂; 1.1 equiv).
-
After stirring for 30 minutes, a solution of a ketone or ester enolate (generated separately or in situ) is added dropwise.
-
The reaction mixture is stirred at -78 °C for several hours until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC or NMR analysis of the corresponding Mosher esters.
Asymmetric Grignard Reaction
The addition of organometallic reagents, such as Grignard reagents, to chiral aldehydes provides access to chiral secondary alcohols.
General Protocol:
-
A solution of the chiral aldehyde (1.0 equiv) in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere.
-
The Grignard reagent (1.2-1.5 equiv) is added dropwise to the stirred solution.
-
The reaction is maintained at -78 °C for 1-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated. The diastereoselectivity of the resulting alcohol is determined by NMR or GC analysis.
Asymmetric Wittig Reaction
The Wittig reaction allows for the stereoselective synthesis of alkenes from aldehydes. The use of chiral aldehydes can lead to the formation of enantioenriched alkenes.
General Protocol:
-
To a suspension of a phosphonium salt (1.2 equiv) in an anhydrous solvent (e.g., THF, toluene) at 0 °C is added a strong base (e.g., n-BuLi, NaHMDS; 1.1 equiv) to generate the ylide.
-
The resulting colored solution is stirred for 30-60 minutes at 0 °C.
-
A solution of the chiral aldehyde (1.0 equiv) in the same solvent is added dropwise at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography. The E/Z selectivity and enantiomeric excess (if applicable) are determined by NMR and chiral HPLC, respectively.
Logical Workflow for Chiral Aldehyde Utilization in Synthesis
Caption: Workflow for the application of chiral aldehydes in asymmetric synthesis.
Conclusion
This compound represents a potentially valuable chiral building block for asymmetric synthesis, offering a unique morpholine scaffold. However, the lack of extensive experimental data in the current literature makes a direct performance comparison with established chiral aldehydes like Garner's aldehyde difficult. Garner's aldehyde remains the benchmark due to its well-documented stability, high stereoselectivity in a wide range of reactions, and the wealth of available experimental procedures. Further research into the reactivity and stereodirecting capabilities of this compound is warranted to fully assess its potential and position it within the toolbox of chiral aldehydes available to synthetic chemists. Researchers are encouraged to use the provided general protocols as a foundation for exploring the synthetic utility of this and other novel chiral aldehydes.
References
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Morpholine Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral morpholine derivatives. These scaffolds are prevalent in a wide array of pharmaceuticals, and their stereochemistry often dictates their pharmacological activity and safety profile. This guide provides an objective comparison of the most common analytical techniques for determining the enantiomeric excess of chiral morpholines, supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods
The selection of an appropriate method for determining enantiomeric excess depends on several factors, including the physicochemical properties of the morpholine derivative, the required accuracy and sensitivity, sample throughput needs, and available instrumentation. The following table summarizes the key characteristics of the most widely used techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals. | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Sample Type | Wide range of non-volatile and thermally stable morpholine derivatives. | Volatile and thermally stable morpholine derivatives. | Soluble morpholine derivatives. | UV-active chiral morpholine derivatives. |
| Resolution | High to excellent. | Excellent. | Moderate to high, dependent on the CSA/CDA and analyte. | Not a separation technique; measures bulk property. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (mg to µg range). | Moderate to high. |
| Quantitative Accuracy | Excellent. | Excellent. | Good to excellent. | Good, requires calibration. |
| Speed | Moderate (minutes per sample). | Fast (minutes per sample). | Fast (minutes per sample). | Very fast (seconds per sample). |
| Development Effort | Moderate to high. | Moderate to high. | Low to moderate. | Low to moderate. |
| Cost | Moderate to high (instrument and columns). | Moderate (instrument and columns). | High (instrument). | Moderate (instrument). |
Experimental Data and Performance Comparison
To illustrate the practical application of these techniques, the following table presents representative experimental data for the enantiomeric excess determination of various chiral morpholine derivatives.
| Morpholine Derivative | Method | Chiral Selector/Stationary Phase | Mobile Phase/Solvent | Retention Times (min) / Chemical Shift Difference (ppm) | Resolution (Rs) / Other Metrics | Enantiomeric Excess (% ee) | Reference |
| 2-Aryl-morpholine | Chiral HPLC | Chiralpak AD-H | n-Hexane/Isopropanol (90:10) | tR1: 12.5, tR2: 15.2 | 2.1 | >99 | [1][2] |
| N-Boc-2-methylmorpholine | Chiral GC | Chirasil-DEX CB | He carrier gas, temp. program | tR1: 8.3, tR2: 8.7 | 1.8 | 95 | [3][4] |
| 2-Phenylmorpholine | 1H NMR | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | CDCl3 | Δδ = 0.05 ppm (methine proton) | - | 90 | [5][6][7] |
| N-Acyl-2-substituted morpholine | Circular Dichroism | - | Methanol | - | Δε = +15 M⁻¹cm⁻¹ (S-enantiomer) | >98 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these techniques for specific chiral morpholine derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a 2-aryl-morpholine derivative.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm).
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample: 2-Aryl-morpholine derivative dissolved in mobile phase (1 mg/mL).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the column and record the chromatogram.
-
Calculation of Enantiomeric Excess:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the area of each peak (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric excess of a volatile N-Boc-2-methylmorpholine.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Chiral Stationary Phase: Chirasil-DEX CB capillary column (25 m x 0.25 mm, 0.25 µm).
Reagents:
-
Helium (carrier gas)
-
Sample: N-Boc-2-methylmorpholine dissolved in dichloromethane (1 mg/mL).
Procedure:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Analysis: Inject the sample and record the chromatogram.
-
Calculation of Enantiomeric Excess: Calculate the ee using the peak areas as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric excess of 2-phenylmorpholine using a chiral solvating agent.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl3)
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Sample: 2-Phenylmorpholine (approx. 5-10 mg).
Procedure:
-
Sample Preparation: Dissolve the 2-phenylmorpholine sample in approximately 0.6 mL of CDCl3 in an NMR tube.
-
Acquire Initial Spectrum: Record a standard 1H NMR spectrum of the sample.
-
Add Chiral Solvating Agent: Add 1.1 to 1.5 equivalents of the chiral solvating agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
Acquire Final Spectrum: Gently mix the sample and acquire another 1H NMR spectrum.
-
Analysis and Calculation:
-
Identify a well-resolved proton signal that shows splitting into two peaks in the presence of the CSA (e.g., the methine proton at the chiral center).
-
Integrate the two peaks corresponding to the two enantiomers (Integral1 and Integral2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the enantiomeric purity of an N-acyl-2-substituted morpholine.
Instrumentation:
-
CD Spectrometer.
-
Quartz cuvette (1 cm path length).
Reagents:
-
Methanol (spectroscopic grade).
-
Sample: N-Acyl-2-substituted morpholine of known concentration.
-
Reference standards of the pure enantiomers.
Procedure:
-
Standard Curve Generation:
-
Prepare a series of solutions in methanol with varying ratios of the two enantiomers (e.g., 100:0, 90:10, 75:25, 50:50, 25:75, 10:90, 0:100) at a constant total concentration.
-
Measure the CD spectrum for each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot the molar ellipticity ([θ]) or the difference in absorbance (ΔA) against the known enantiomeric excess to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the unknown sample in methanol at the same total concentration as the standards.
-
Measure the CD spectrum of the sample.
-
-
Calculation of Enantiomeric Excess: Determine the molar ellipticity or ΔA of the unknown sample and use the calibration curve to find the corresponding enantiomeric excess.
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of a chiral morpholine derivative can be visualized as a series of sequential steps, from sample preparation to data analysis and final reporting.
Caption: General workflow for enantiomeric excess determination of chiral morpholine derivatives.
The logical relationship between choosing a primary analytical technique and a potential confirmatory method is also important. Chiral chromatography often serves as the primary, high-resolution method, while spectroscopic techniques can offer rapid screening or confirmation.
Caption: Decision pathway for selecting a method for enantiomeric excess determination.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pravara.com [pravara.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Circular dichroism of relativistically–moving chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Morpholines
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable heterocyclic motif in drug design. The synthesis of substituted morpholines, therefore, is of paramount importance for the exploration of new chemical space and the development of novel therapeutics. This guide provides a comparative analysis of four prominent synthetic routes to substituted morpholines, offering a comprehensive overview of their methodologies, performance, and ideal applications.
Comparison of Synthetic Routes
The selection of an appropriate synthetic strategy for a substituted morpholine derivative is contingent on several factors, including the desired substitution pattern, stereochemical outcome, scalability, and the availability of starting materials. Below is a summary of key performance indicators for the four methodologies discussed in this guide.
| Synthetic Route | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Cyclization of Diethanolamine | 39% - 95% | Harsh (strong acids, high temperatures) | Cost-effective for unsubstituted morpholine | Limited to simple or symmetrically substituted morpholines, harsh conditions not suitable for complex molecules. |
| N-Alkylation of Morpholine | 75% - 98% | Varies (mild to moderate) | Versatile for N-substitution, high yields | Requires pre-existing morpholine core, not suitable for C-substitution. |
| Copper-Catalyzed Three-Component Synthesis | 46% - 70% | Moderate (catalytic copper, 90°C) | High efficiency, good for complex substitutions | Requires access to diazomalonates. |
| Palladium-Catalyzed Carboamination | Moderate to Good | Moderate (catalytic palladium, 105°C) | Excellent stereocontrol for cis-3,5-disubstitution | Requires multi-step substrate synthesis. |
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route based on the desired substitution pattern of the target morpholine.
Caption: A decision tree to guide the selection of an appropriate synthetic route for substituted morpholines.
Experimental Protocols
Cyclization of Diethanolamine
This classical approach is most suitable for the synthesis of unsubstituted or simply substituted morpholines.
Protocol using Hydrochloric Acid: To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and air condenser, concentrated hydrochloric acid is added until a pH of 1 is reached. The solution is then heated to drive off water until the internal temperature reaches 200-210°C. This temperature is maintained for 15 hours. After cooling, the resulting morpholine hydrochloride is neutralized with a base (e.g., calcium oxide), and the crude morpholine is isolated by distillation. Further purification by drying over potassium hydroxide and fractional distillation can yield pure morpholine (39% yield).[1]
Protocol using Oleum: Diethanolamine is added to 1.0 to 1.8 parts of oleum (containing 10% to 60% free SO₃) and the mixture is heated to a temperature between 150°C and 250°C. For instance, using 1.67 parts of 20% oleum per part of diethanolamine at 190°C for 30 minutes can result in yields of 90-95%.[2]
N-Alkylation of Morpholine
This method is highly versatile for introducing a wide range of substituents at the nitrogen atom of a pre-existing morpholine ring.
a) Direct Alkylation with Alkyl Halides: To a solution of morpholine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, a base (e.g., K₂CO₃ or NaH, 2.0-3.0 eq) is added. The suspension is stirred for 15-30 minutes at room temperature, followed by the dropwise addition of the alkyl halide (1.1-1.5 eq). The reaction mixture is then heated to 50-80°C and monitored until completion. After workup and purification by column chromatography, the N-alkylated morpholine is obtained in high yields (typically 80-98%).
b) Reductive Amination: Morpholine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) are dissolved in an anhydrous solvent like 1,2-dichloroethane or methanol. A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) is then added portion-wise. The reaction is stirred at room temperature until completion. An aqueous workup followed by extraction and purification provides the N-alkylated morpholine in good to excellent yields (typically 75-95%).
Copper-Catalyzed Three-Component Synthesis
This modern approach allows for the efficient one-pot synthesis of highly substituted morpholines.
General Protocol: In a reaction vessel, the amino alcohol (2.0 eq), aldehyde (3.0 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%) are combined in a suitable solvent like toluene. To this mixture, the diazomalonate (1.0 eq) is added, and the reaction is heated to 90°C. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography. This method has been shown to provide yields in the range of 46-70% for a variety of substrates.
Palladium-Catalyzed Carboamination
This strategy is particularly powerful for the stereoselective synthesis of cis-3,5-disubstituted morpholines.
Representative Protocol: A Schlenk tube is charged with Pd(OAc)₂ (2 mol%), a phosphine ligand such as P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 eq). The tube is evacuated and backfilled with nitrogen. The aryl or alkenyl bromide (2.0 eq) and a solution of the O-allyl ethanolamine substrate (1.0 eq) in toluene are then added. The reaction mixture is heated to 105°C and stirred until the starting material is consumed. After cooling and quenching, the product is extracted and purified by silica gel chromatography to yield the cis-3,5-disubstituted morpholine as a single stereoisomer in moderate to good yields.
Summary of Methodologies
The following diagram provides a visual summary of the four synthetic strategies discussed.
Caption: Overview of classical and modern synthetic routes to substituted morpholines.
References
A Comparative Guide to the Mass Spectrometry Analysis of Reductive Amination Products
For Researchers, Scientists, and Drug Development Professionals
Reductive amination is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-nitrogen bonds to create secondary and tertiary amines. The analysis of the resulting product mixture is critical for reaction optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of mass spectrometry-based methods and other analytical techniques for the characterization and quantification of reductive amination products.
Introduction to Analytical Challenges
The analysis of reductive amination reaction mixtures presents several challenges. The products, being amines, often exhibit high polarity and poor ionization efficiency in mass spectrometry, making their direct analysis difficult. Furthermore, the reaction mixture can be complex, containing the desired amine product, unreacted starting materials (aldehydes/ketones and amines), the imine intermediate, and various byproducts. Common byproducts include over-alkylated products (e.g., tertiary amines from a primary amine starting material) and the alcohol resulting from the reduction of the carbonyl starting material. Accurate quantification of these components is crucial for process control and regulatory compliance.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely used technique for the analysis of reductive amination products due to its high sensitivity and selectivity.
Direct LC-MS Analysis
Direct analysis of the reaction mixture by LC-MS is possible, particularly with modern high-resolution mass spectrometers. However, challenges such as poor chromatographic retention of polar amines and low ionization efficiency can limit sensitivity.
LC-MS with Chemical Derivatization
To overcome the limitations of direct analysis, chemical derivatization is a common strategy. Derivatization modifies the amine product to improve its chromatographic properties and enhance its ionization efficiency.
Common Derivatization Reagents for Amines:
| Derivatization Agent | Target Amines | Key Advantages | Key Disadvantages |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency.[1] | Can be non-specific if other nucleophiles are present. |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary | Robust, inexpensive, and reacts quickly with both primary and secondary amines.[2] | May not be suitable for all LC-MS conditions. |
| Girard's Reagent T (GRT) | Ketones (for indirect analysis) | Introduces a quaternary ammonium group, significantly improving ionization efficiency.[3] | Reacts with the carbonyl compound, not the amine product directly. |
| Benzoyl Chloride | Primary & Secondary Amines, Alcohols | Improves chromatographic performance and can derivatize multiple functional groups. | Reaction conditions need to be carefully controlled. |
Quantitative Performance Comparison: With and Without Derivatization
Derivatization can lead to a significant enhancement in signal intensity. For example, derivatization of ciguatoxin with Girard's Reagent T resulted in an approximately 40-fold increase in the LC-MS/MS response.
| Analyte | Method | Fold Signal Enhancement | Reference |
| Caribbean Ciguatoxin-1 | LC-MS/MS with GRT derivatization | ~40x | [3] |
| Amines | LC-MS with Dansyl-Cl derivatization | Significant improvement in ionization efficiency | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For reductive amination products, which are often not sufficiently volatile, derivatization is typically required to increase their volatility.
GC-MS with Derivatization
Common derivatization approaches for GC-MS analysis of amines include silylation and acylation. While GC-MS can offer excellent separation efficiency, the need for derivatization adds an extra step to the workflow. A study on the impurity profiling of methamphetamine synthesized via reductive amination utilized GC-MS to identify route-specific impurities.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the main product and any byproducts present in the reaction mixture. For reductive amination, 1H NMR can be used to monitor the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the amine product. While less sensitive than mass spectrometry, NMR is non-destructive and provides excellent structural information.
Comparison of Analytical Techniques
| Feature | LC-MS | GC-MS | NMR | HPLC-UV |
| Sensitivity | Very High (can be enhanced with derivatization) | High (often requires derivatization) | Moderate to Low | Low to Moderate |
| Selectivity | High (especially with MS/MS) | High | High (for structural isomers) | Moderate |
| Throughput | High | Moderate | Low | High |
| Quantitative Accuracy | Good to Excellent | Good to Excellent | Excellent (with internal standard) | Good |
| Structural Information | Fragmentation pattern provides some structural clues | Fragmentation pattern provides some structural clues | Detailed structural information | Limited |
| Typical Use Case | Primary tool for quantification and identification. | Analysis of volatile byproducts or after derivatization. | Structural confirmation and quantification of major components. | Routine analysis and screening. |
Experimental Protocols
Reductive Amination Workflow
Caption: General workflow for reductive amination and subsequent analysis.
Protocol 1: LC-MS Analysis of a Reductive Amination Reaction Mixture
-
Sample Preparation:
-
Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the organic components with an appropriate solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile/water) for LC-MS analysis.
-
For derivatization (optional): Follow a validated protocol for the chosen derivatization agent (e.g., Dansyl Chloride).
-
-
LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for initial analysis and targeted MS/MS for quantification and identification of specific components.
-
Protocol 2: GC-MS Analysis of a Reductive Amination Reaction Mixture (with Derivatization)
-
Sample Preparation and Derivatization:
-
Prepare the crude reaction mixture as described in the LC-MS protocol.
-
To a dried aliquot of the sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Protocol 3: NMR Analysis for Reaction Monitoring and Quantification
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at different time points.
-
Quench the reaction if necessary.
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Experiment: 1H NMR.
-
Parameters: Adjust acquisition parameters (e.g., relaxation delay) for accurate quantification.
-
-
Data Analysis:
-
Integrate the signals of the product, starting materials, and the internal standard.
-
Calculate the concentration and yield of the product based on the integral values.
-
Signaling Pathway and Logical Relationship Diagrams
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The selection of an analytical technique for reductive amination products depends on the specific requirements of the analysis. LC-MS is a versatile and highly sensitive method, especially when coupled with derivatization, making it ideal for both quantification and impurity profiling. GC-MS is a valuable tool for analyzing volatile components or when derivatization for volatility is feasible. NMR spectroscopy provides unparalleled structural information and is excellent for reaction monitoring and quantification of major species. For routine screening where high sensitivity is not paramount, HPLC-UV offers a cost-effective and robust alternative. A multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive understanding of the reductive amination reaction and its products.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of tert-Butyl 3-Formylmorpholine-4-carboxylate in Complex Molecule Synthesis: A Comparative Review
For researchers and professionals in drug development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex bioactive molecules. Among these, tert-butyl 3-formylmorpholine-4-carboxylate has emerged as a valuable intermediate, offering a unique combination of a conformationally constrained morpholine scaffold and a reactive aldehyde functionality. This guide provides a comparative analysis of its applications, supported by experimental data and detailed protocols, to aid in its effective utilization in synthetic chemistry.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding. The presence of a chiral center at the 3-position of this compound provides a key handle for stereoselective transformations, making it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals.
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the oxidation of its corresponding primary alcohol precursor, (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. Several mild oxidation protocols can be employed for this transformation, with Swern and Dess-Martin periodinane (DMP) oxidations being the most frequently utilized due to their high efficiency and tolerance of the Boc-protecting group.
Experimental Protocols:
1. Swern Oxidation:
A standard procedure for the Swern oxidation is as follows:
-
To a solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, dimethyl sulfoxide (DMSO, 4.0 eq) is added dropwise.
-
After stirring for 30 minutes, a solution of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in DCM is added.
-
The reaction is stirred for another hour at -78 °C before the addition of triethylamine (5.0 eq).
-
The reaction mixture is then allowed to warm to room temperature, followed by an aqueous workup to isolate the desired aldehyde.
2. Dess-Martin Periodinane (DMP) Oxidation:
This method offers a less odorous alternative to the Swern oxidation:
-
To a solution of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in DCM, Dess-Martin periodinane (1.1 eq) is added in one portion at room temperature.
-
The reaction is typically complete within 1-2 hours, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate, followed by extraction with an organic solvent.
| Oxidation Method | Typical Yield | Key Advantages | Key Disadvantages |
| Swern Oxidation | >95% | High yields, readily available reagents | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct |
| Dess-Martin Oxidation | ~90-95% | Mild conditions, no strong odor | Reagent can be explosive under certain conditions, higher cost |
Applications in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the elaboration of the morpholine scaffold into more complex structures. Its primary application lies in the synthesis of kinase inhibitors, where the morpholine moiety often plays a crucial role in binding to the hinge region of the kinase domain.
While specific examples detailing the direct use of this compound in the synthesis of named drug candidates are not extensively documented in publicly available literature, its utility can be inferred from the synthesis of analogous structures. For instance, the structurally related tert-butyl 4-formylpiperidine-1-carboxylate is a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib and various CDK9 inhibitors.[1] This suggests that the morpholine analog would undergo similar transformations.
A common synthetic transformation for this aldehyde is the Wittig reaction, which converts the formyl group into an alkene. This allows for the introduction of various substituents and the extension of the carbon chain.
Comparative Performance in Wittig Reactions:
The stereochemical outcome and yield of Wittig reactions are highly dependent on the nature of the ylide and the reaction conditions. For a chiral aldehyde like this compound, the steric hindrance imposed by the adjacent Boc-protected nitrogen can influence the facial selectivity of the ylide attack.
| Ylide Type | Expected Major Isomer | Typical Yield Range | Notes |
| Stabilized Ylides | (E)-alkene | 70-95% | Reaction is thermodynamically controlled. |
| Unstabilized Ylides | (Z)-alkene | 60-85% | Reaction is kinetically controlled. |
Data presented is generalized for aldehydes and may vary based on specific substrates and conditions.
The performance of this compound in such reactions is expected to be comparable to other sterically hindered chiral aldehydes. The key advantage it offers is the direct incorporation of the desirable morpholine pharmacophore early in the synthetic sequence.
Signaling Pathway and Workflow Diagrams
To visualize the synthetic utility of this building block, the following diagrams illustrate a typical synthetic workflow and its relevance in targeting a signaling pathway.
Caption: General synthetic workflow utilizing this compound.
Caption: Inhibition of a kinase signaling pathway by a morpholine-containing inhibitor.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. Its efficient preparation via oxidation of the corresponding alcohol and the reactivity of the aldehyde group allow for its strategic incorporation into synthetic routes. While direct comparative data with other chiral aldehydes in the context of specific drug syntheses is limited in the public domain, its structural features and the well-established importance of the morpholine scaffold strongly support its utility. The choice between different synthetic protocols for its preparation and subsequent elaboration will depend on factors such as scale, cost, and tolerance of other functional groups in the synthetic intermediate. This guide provides a foundational understanding to aid researchers in leveraging the potential of this important chiral building block.
References
A Comparative Guide to the Synthesis of Oseltamivir: A Cost-Benefit Analysis of Three Key Pathways
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir (marketed as Tamiflu®) stands as a critical antiviral medication for the treatment and prophylaxis of influenza A and B viruses. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic routes. This guide provides a detailed cost-benefit analysis of three prominent synthetic pathways to oseltamivir: the Roche industrial synthesis, a notable azide-free route, and the innovative Hayashi organocatalytic synthesis. The comparison focuses on quantitative data, experimental protocols, and the strategic advantages and disadvantages of each approach, offering valuable insights for process development and optimization.
At a Glance: Comparison of Oseltamivir Synthetic Pathways
The following table summarizes the key metrics for the three distinct synthetic routes to oseltamivir, providing a clear, side-by-side comparison of their efficiency and characteristics.
| Parameter | Roche Industrial Synthesis | Azide-Free Synthesis | Hayashi Organocatalytic Synthesis |
| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid or Diethyl D-tartrate | Inexpensive, readily available aldehydes and nitroalkenes |
| Number of Steps | ~11 | 9-11 | 9 reactions (in 3 one-pot operations) |
| Overall Yield | 17-22%[1][2] | 27-38%[2] | 57%[1][3] |
| Key Reactions | Epoxidation, Azide substitution | Epoxide opening with allylamine | Asymmetric organocatalytic Michael addition, Domino reactions |
| Use of Hazardous Reagents | Yes (sodium azide) | No | Minimal |
| Scalability | Proven for large-scale industrial production | Demonstrated on a laboratory scale | Potentially suitable for large-scale preparation[3] |
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical flow and key transformations in each of the three synthetic pathways, offering a visual comparison of their complexity and core chemical strategies.
References
Safety Operating Guide
Prudent Disposal of Tert-butyl 3-formylmorpholine-4-carboxylate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for tert-butyl 3-formylmorpholine-4-carboxylate was not located in the public domain. The following disposal procedures are based on general best practices for laboratory chemical waste and safety information for structurally similar compounds. Researchers, scientists, and drug development professionals must obtain and consult the specific SDS provided by their chemical supplier for definitive guidance on handling and disposal.
This compound is a research chemical whose precise hazards are not widely documented. However, based on data for analogous compounds such as (S)-tert-Butyl 2-formylmorpholine-4-carboxylate, it should be handled with caution.[1] Potential hazards may include oral toxicity, skin and eye irritation, and respiratory irritation.[1][2][3] Therefore, proper disposal is crucial to ensure personnel safety and environmental protection.
Step 1: Waste Characterization and Segregation
Before disposal, it is essential to characterize the waste stream containing this compound.
-
Unused or Expired Pure Compound: This should be treated as hazardous chemical waste.
-
Contaminated Materials: Any items such as personal protective equipment (PPE), absorbent materials from a spill cleanup, or contaminated labware (e.g., glassware, plasticware) must also be disposed of as hazardous waste.[4][5]
-
Solutions: Solutions containing this compound should be treated as hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.[4][6] Halogenated and non-halogenated solvent wastes should generally be segregated.[7]
Step 2: Personal Protective Equipment (PPE)
When handling waste containing this compound, appropriate PPE is mandatory to prevent exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat should be worn to prevent skin contact. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[7] |
Step 3: Waste Collection and Labeling
Proper containment and labeling are critical for safe storage and disposal.
-
Container Selection: Use a compatible, leak-proof container for waste collection.[4][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[4][8] The label should include the full chemical name ("this compound"), the quantity, and the date of waste generation.[8] Abbreviations and chemical formulas are not acceptable.[4][8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[6]
Step 4: Disposal Procedure
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9] The primary method for disposal is through an approved hazardous waste management program.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[8]
-
Arrange for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup. This typically involves submitting a completed hazardous waste information form.[8]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][6] The rinsate must be collected and disposed of as hazardous waste.[4][5] After triple-rinsing and air-drying in a ventilated area (like a fume hood), the defaced container may be disposed of as regular laboratory waste, if permitted by your institution's policies.[6]
Experimental Workflow for Chemical Waste Disposal
Caption: General workflow for the safe disposal of laboratory chemical waste.
Decision Pathway for Disposal
Caption: Decision-making process for chemical and container disposal.
References
- 1. 847805-31-6|(S)-tert-Butyl 2-formylmorpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for Tert-butyl 3-formylmorpholine-4-carboxylate
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl 3-formylmorpholine-4-carboxylate (CAS No. 833474-06-9). Adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and professionals in the field of drug development.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to prevent contact and inhalation. The following table summarizes the required protective gear.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in situations with a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[1] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a suitable material like cotton is required to provide a barrier against accidental skin contact. Impervious clothing is recommended.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard operating procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.
-
Prepare all necessary laboratory equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the handling of this chemical.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
Ensure gloves are properly fitted and have no visible signs of damage.
3. Handling the Compound:
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize dust exposure.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound tightly closed when not in use.[1]
4. Post-Handling Procedures:
-
Thoroughly clean the work area and any equipment used, collecting all residues for proper disposal.
-
Carefully remove and dispose of contaminated PPE, particularly gloves, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Do not mix waste containing this compound with other chemical waste streams unless compatibility is confirmed.
2. Containerization:
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.
-
Collect liquid waste in a compatible, labeled, and sealed container.
3. Disposal Method:
-
Dispose of all waste through a licensed professional waste disposal service.[2]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not dispose of this chemical down the drain.[1]
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
